molecular formula C11H13BrClNO B1441646 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine CAS No. 1220027-00-8

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Cat. No.: B1441646
CAS No.: 1220027-00-8
M. Wt: 290.58 g/mol
InChI Key: UCATXYVMOLAKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is a functionalized azetidine building block designed for diversity-oriented synthesis (DOS) in medicinal chemistry and drug discovery. Azetidine rings are four-membered nitrogen heterocycles of significant interest in probe and lead discovery, particularly for targeting the central nervous system (CNS), as they can be tailored to meet stringent physicochemical properties for blood-brain barrier penetration . This compound features a phenethylamine-like structural motif, a pharmacophore common to many neurotransmitters and CNS-active compounds . The embedded aryl bromide and the azetidine nitrogen serve as handles for extensive downstream diversification through functional group pairing and cross-coupling reactions, enabling access to a wide array of fused, bridged, and spirocyclic ring systems . This makes it a valuable template for generating lead-like molecules and for studying stereo/structure-activity relationships (SSAR) in biological contexts. The product is For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-6-3-9(15-8-4-14-5-8)10(12)7(2)11(6)13/h3,8,14H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCATXYVMOLAKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. As a new chemical entity, understanding its fundamental properties is paramount for any drug discovery and development program. This document outlines detailed, field-proven protocols for the experimental determination of critical physicochemical parameters, including solubility, acid dissociation constant (pKa), lipophilicity (LogP), and melting point. The rationale behind each experimental choice is elucidated, providing a self-validating system for researchers. While experimental data for this specific molecule is not yet publicly available, this guide offers predictive insights based on its structural motifs—a 3-aryloxyazetidine core and a polysubstituted halogenated aromatic ring. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and progression of novel azetidine-based compounds.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. The journey of a promising hit compound to a viable clinical candidate is paved with a series of rigorous evaluations, among which physicochemical profiling stands as a critical gatekeeper.[1][2] These intrinsic properties of a molecule govern its behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4][] Therefore, a comprehensive understanding of a new chemical entity's physicochemical characteristics is not merely a data-gathering exercise but a strategic imperative that informs rational drug design and mitigates late-stage attrition.

The subject of this guide, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine, is a novel molecule featuring a strained four-membered azetidine ring linked via an ether bridge to a heavily substituted, halogenated aromatic moiety. The azetidine scaffold is of significant interest in medicinal chemistry, offering a unique three-dimensional vector for molecular exploration and often conferring improved metabolic stability and solubility.[6] The polysubstituted aromatic ring, with its bromo, chloro, and dimethyl groups, is anticipated to significantly influence the compound's lipophilicity and electronic properties.

This guide will provide a robust framework for the elucidation of the key physicochemical properties of this molecule, presented through the lens of a senior application scientist, emphasizing not just the "how" but the critical "why" behind each experimental protocol.

Compound Profile: 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

PropertyPredicted/Anticipated Value/Characteristic
IUPAC Name 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 306.58 g/mol
Chemical Structure dot graph { graph [layout = neato, overlap = false, splines=true]; node [shape=plaintext]; "C1" [label=""]; "C2" [label=""]; "C3" [label=""]; "C4" [label=""]; "N" [label="NH"]; "O" [label="O"]; "C5" [label=""]; "C6" [label=""]; "C7" [label=""]; "C8" [label=""]; "C9" [label=""]; "C10" [label=""]; "Br" [label="Br"]; "Cl" [label="Cl"]; "C11" [label="CH3"]; "C12" [label="CH3"]; "C1" -- "C2"; "C2" -- "N"; "N" -- "C4"; "C4" -- "C1"; "C1" -- "O"; "O" -- "C5"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C5"; "C6" -- "Br"; "C7" -- "C11"; "C8" -- "Cl"; "C9" -- "C12"; } Chemical structure of the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for determining the critical physicochemical properties of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. The protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Melting Point Determination

Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides an initial indication of its purity. A sharp melting range is characteristic of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.[7][8] For a novel compound, establishing a consistent melting point is a crucial first step in its characterization.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the sample of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, loading it to a height of approximately 2-3 mm.[9] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[8][10]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting point. This allows for a more efficient and accurate subsequent determination.[7]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.[8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

  • Replicate Analysis: Perform the determination in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2-3mm) Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_complete Observe->Record Replicate Replicate Record->Replicate Repeat 2x

Caption: Workflow for Melting Point Determination.

Solubility Determination

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[3][] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. It is essential to distinguish between thermodynamic and kinetic solubility.[2][11][12][13] Thermodynamic solubility represents the true equilibrium solubility and is crucial for lead optimization and formulation development.[6][14] Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[6][12][14] For a comprehensive understanding, determining the thermodynamic solubility is paramount.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution: Add an excess amount of solid 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound at known concentrations must be prepared for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or µM.

Solubility_Workflow cluster_prep Solution Preparation cluster_analysis Analysis Excess Add Excess Solid to Buffer Equilibrate Agitate (24-48h) Excess->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate Quantify Quantify by HPLC Separate->Quantify Report Report Solubility Quantify->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa of a molecule dictates its ionization state at a given pH.[17][18][19] This is of profound importance in drug discovery as the ionization state influences a drug's solubility, permeability across biological membranes, and interaction with its target.[20][21] For 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine, the azetidine nitrogen is expected to be basic. Understanding its pKa is crucial for predicting its behavior in different physiological compartments, such as the acidic environment of the stomach versus the more neutral pH of the small intestine and blood.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine in a suitable solvent system (e.g., a co-solvent system if aqueous solubility is low). The final concentration should be around 1-10 mM.

  • Apparatus Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature.[1]

  • Titration: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[22]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[1][23] The first derivative of the curve can be used to accurately identify the equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Sample Calibrate Calibrate pH Meter Dissolve->Calibrate Titrate Titrate with Acid Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Plot->Determine

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP/LogD) Determination

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a key driver of its pharmacokinetic and pharmacodynamic properties.[3][4][24][25] It influences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance.[] LogP is the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For an ionizable compound like ours, determining LogD at physiological pH (7.4) is particularly relevant.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the traditional shake-flask method is considered the gold standard, RP-HPLC offers a faster and more resource-efficient alternative for determining lipophilicity.[26][27][28]

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP/LogD values that span the expected range of the test compound. Record their retention times.

  • Calibration Curve: Plot the logarithm of the capacity factor (k') versus the known LogP/LogD values of the standards to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • Sample Analysis: Inject a solution of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine and record its retention time under the same chromatographic conditions.

  • LogP/LogD Calculation: Calculate the capacity factor for the test compound and use the calibration curve to determine its LogP or LogD value.

LogP_Workflow cluster_setup System Setup & Calibration cluster_analysis Sample Analysis Setup RP-HPLC System with C18 Column Calibrate Inject Standards with Known LogP Setup->Calibrate Curve Generate Calibration Curve (log k' vs LogP) Calibrate->Curve Inject Inject Test Compound Curve->Inject Measure Measure Retention Time Inject->Measure Calculate Calculate LogP from Calibration Curve Measure->Calculate

Sources

Molecular weight and SMILES string for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. The document is structured to support researchers, medicinal chemists, and drug development professionals in understanding the fundamental physicochemical properties, plausible synthetic routes, and potential biological significance of this compound. Given the absence of extensive published data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its scientific exploration. The guide details protocols for synthesis and characterization and discusses the therapeutic promise of the 3-aryloxyazetidine scaffold.

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in contemporary drug discovery.[1][2] Its unique structural and electronic properties, including inherent ring strain and a three-dimensional conformation, offer distinct advantages in the design of novel therapeutics.[2][3] The incorporation of an azetidine moiety can lead to improved physicochemical properties such as enhanced solubility and metabolic stability when compared to more conventional ring systems.[3] The 3-aryloxyazetidine scaffold, in particular, represents a promising pharmacophore, with derivatives showing activity at a range of biological targets, including those in the central nervous system. This guide focuses on the specific analogue, 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine, a compound with a unique substitution pattern that suggests potential for high-potency and selective biological activity.

Compound Profile

A summary of the key identifiers for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is provided below. The molecular weight has been calculated from the molecular formula, and the SMILES string has been generated based on the compound's structure.

PropertyValue
IUPAC Name 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 306.58 g/mol
Canonical SMILES String CC1=C(C(Br)=C(OC2CNC2)C(C)=C1)Cl

Conceptual Research Workflow

The investigation of a novel compound like 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine follows a structured workflow from synthesis to biological evaluation. The following diagram illustrates a conceptual pathway for the research and development of this molecule.

Conceptual_Research_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_screening Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Purity_Assessment Purity Assessment (HPLC) Structural_Verification->Purity_Assessment Primary_Screening Primary Biological Screening Purity_Assessment->Primary_Screening Hit_Validation Hit Validation & Dose-Response Primary_Screening->Hit_Validation Mechanism_of_Action Mechanism of Action Studies Hit_Validation->Mechanism_of_Action

Caption: A conceptual workflow for the synthesis, quality control, and biological evaluation of a novel chemical entity.

Proposed Synthesis and Characterization

Synthetic Protocol: Williamson Ether Synthesis

A reliable method for the synthesis of 3-aryloxyazetidines is the Williamson ether synthesis, which involves the nucleophilic substitution of a protected 3-hydroxyazetidine derivative with a phenol.[2]

Step 1: Protection of 3-Hydroxyazetidine The nitrogen of commercially available 3-hydroxyazetidine is protected to prevent side reactions. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (Boc₂O).

Step 2: Activation of the Hydroxyl Group The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group. This is typically achieved through mesylation with methanesulfonyl chloride or tosylation with p-toluenesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine.

Step 3: Nucleophilic Substitution The activated N-Boc-3-azetidinyl mesylate or tosylate is reacted with 2-bromo-4-chloro-3,5-dimethylphenol in the presence of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Step 4: Deprotection The Boc protecting group is removed from the azetidine nitrogen under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the final product.

Step 5: Purification The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine.

Quality Control and Structural Verification

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the synthesized compound.

  • Method: A reversed-phase C18 column is used with a gradient elution system, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid. The purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the compound.

  • Predicted Chemical Shifts (in CDCl₃, 400 MHz):

    • Aromatic protons will appear in the downfield region.

    • The methine proton of the azetidine ring (at C3) will likely be a multiplet.

    • The methylene protons of the azetidine ring (at C2 and C4) will also appear as multiplets.

    • The methyl groups on the phenyl ring will be singlets in the upfield region.

    • The N-H proton of the azetidine ring may be a broad singlet.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray ionization (ESI) mass spectrometry is used to detect the protonated molecule [M+H]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will be characteristic.

Potential Biological Significance and Hypothetical Mechanism of Action

While the specific biological activity of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine has not been reported, the 3-aryloxyazetidine scaffold is known to be a privileged structure in medicinal chemistry. Analogues have been investigated as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The unique substitution pattern of the phenyl ring in the title compound, with its combination of halogen and methyl groups, may confer high affinity and selectivity for a particular biological target.

A plausible, hypothetical target for this class of compounds could be a kinase involved in a cancer-related signaling pathway. For instance, the compound could act as a Type I inhibitor, binding to the ATP-binding pocket of the kinase. The following diagram illustrates a simplified, hypothetical signaling pathway where such a compound might act.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Compound 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine Compound->Kinase_B Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the title compound on a key kinase.

Conclusion

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is a novel chemical entity with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a framework for its characterization. The unique structural features of this compound, combined with the proven utility of the 3-aryloxyazetidine scaffold, make it a compelling candidate for biological screening and development. The methodologies and insights presented herein are intended to facilitate and guide future research into the therapeutic applications of this promising molecule.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. BenchChem.
  • BenchChem. (2025). Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. BenchChem.
  • PubChem. Azetidine. Retrieved from [Link]

  • PubChem. 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. Retrieved from [Link]

  • Singh, R., et al. (2026).

Sources

Optimizing Lipophilicity in Halogenated Phenoxy Azetidines: A Computational and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the physicochemical optimization of halogenated phenoxy azetidines , a high-value scaffold in modern drug discovery. Azetidines serve as metabolically stable bioisosteres for larger saturated heterocycles (e.g., piperidines, morpholines), while the halogenated phenoxy moiety modulates potency and metabolic clearance. This document provides a validated workflow for predicting, analyzing, and experimentally verifying the lipophilicity (LogP/LogD) of these compounds, ensuring precise control over Blood-Brain Barrier (BBB) permeability and oral bioavailability.

Scientific Context: The Azetidine Advantage

In medicinal chemistry, the 3-phenoxyazetidine scaffold represents a strategic "vector reduction" approach. By replacing a 6-membered ring with a strained 4-membered azetidine, researchers can:

  • Lower Molecular Weight (MW): Improving Ligand Efficiency (LE).

  • Alter Basicity (pKa): The high ring strain of azetidine (

    
     bond angles ~90°) increases the s-character of the nitrogen lone pair, typically lowering the pKa compared to pyrrolidines or piperidines (approx. 1–2 log units). This is critical for modulating LogD at physiological pH (7.4).
    
  • Metabolic Blocking: Halogenation (F, Cl) on the phenoxy ring blocks Cytochrome P450-mediated hydroxylation, extending half-life (

    
    ).
    
The Halogen Effect on Hydrophobicity

Halogenation is not merely a steric tool; it fundamentally alters the electronic landscape.

  • Fluorine (F): High electronegativity, low polarizability. Often lowers pKa of neighboring groups and can surprisingly decrease lipophilicity in specific vectors due to polarity, though generally increases it relative to hydrogen.

  • Chlorine (Cl) / Bromine (Br): Higher lipophilicity (

    
    ) values. They increase cLogP significantly but also introduce "sigma-hole" interactions (halogen bonding) that can improve target affinity.
    

Computational Protocol: Consensus cLogP Calculation

Relying on a single algorithm for strained rings is a known failure mode. This protocol utilizes a Consensus LogP approach to minimize algorithmic bias.

Workflow Logic
  • Fragment-Based (e.g., ClogP): Breaks the molecule into fragments. Risk:[1] May lack parameters for specific halogenated-strained-ring corrections.

  • Atom-Based (e.g., AlogP): Sums atomic contributions. Risk:[1] Often underestimates the "proximity effect" of ortho-halogens.

  • 3D-Dependent (e.g., MlogP): Accounts for intramolecular hydrogen bonding (IMHB). Critical: Ortho-fluorine can form IMHB with the azetidine NH (if unsubstituted), masking polarity and artificially raising experimental LogP.

Step-by-Step Calculation Protocol
  • Structure Normalization:

    • Generate SMILES for the neutral species.

    • Note: Ensure the azetidine nitrogen is deprotonated for cLogP (partition coefficient) calculations. For LogD (distribution coefficient), pKa prediction is required first.

  • Algorithm Execution:

    • Run inputs through RDKit (MolLogP), ChemDraw (CLogP), and ACD/Labs (Consensus).

  • Outlier Analysis:

    • If

      
      , flag for experimental validation.
      
    • Correction Factor: For 3,3-disubstituted azetidines, add +0.3 to AlogP predictions to account for steric bulk masking solvation.

Case Study: Regioisomer Analysis of 3-(Fluorophenoxy)azetidines

The following data illustrates the impact of halogen positioning on calculated lipophilicity.

Table 1: Calculated LogP (cLogP) vs. Predicted LogD (pH 7.4) Base Structure: 3-phenoxyazetidine (unsubstituted N)

CompoundSubstitutioncLogP (Consensus)pKa (Calc)LogD (pH 7.4)Notes
A H (Parent)1.259.8-1.15Highly basic; mostly ionized at pH 7.4.
B 2-Fluoro (Ortho)1.429.6-0.98Ortho-F lowers pKa slightly; IMHB potential.
C 3-Fluoro (Meta)1.559.4-0.65Inductive effect lowers pKa; higher neutral fraction.
D 4-Fluoro (Para)1.589.7-0.72Minimal steric shielding; classic lipophilic shift.
E 2,4-Difluoro1.759.2-0.05Synergistic effect; approaches "druggable" CNS range.

Interpretation:

  • Ortho-Effect (Compound B): Despite adding a lipophilic F atom, the cLogP increase is modest. However, the LogD improves because the F atom inductively reduces the pKa of the amine, increasing the ratio of neutral species at physiological pH.

  • Metabolic Stability: Compound D (Para-F) blocks the primary metabolic soft spot (para-hydroxylation), making it the preferred starting point despite the higher LogP.

Experimental Validation: HPLC-Based LogD Determination

The "Shake-Flask" method is slow and prone to emulsion errors with amphiphilic azetidines. The Chromatographic Hydrophobicity Index (CHI) method is the industry standard for high-throughput validation.

Protocol: CHI LogD Determination

Principle: Retention time on a C18 reverse-phase column correlates linearly with lipophilicity.

Materials:

  • Column: Agilent Zorbax Eclipse XDB-C18 (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Mixture of 5 compounds with known LogD (e.g., Theophylline, Phenylbutazone, Toluene, Triphenylene).

Procedure:

  • Calibration: Run the standard mixture using a fast gradient (0–100% B in 5 min).

  • Regression: Plot

    
     (retention time) vs. known LogD to generate a calibration curve (
    
    
    
    ).
  • Sample Run: Inject 10

    
    L of the halogenated azetidine (100 
    
    
    
    M in DMSO).
  • Calculation:

    
    
    
  • QC Check: If peak tailing occurs (common with basic azetidines), add 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions.

Visualization of Workflows

Diagram 1: Computational & Experimental Workflow

This diagram outlines the decision tree for selecting and validating candidates.

LogP_Workflow Start Candidate Design (Halogenated Azetidine) Calc Consensus cLogP Calculation (RDKit + ChemDraw) Start->Calc Check Is cLogP > 3.5? Calc->Check Discard Discard/Redesign (Too Lipophilic) Check->Discard Yes pKa_Pred pKa Prediction (Effect of Halogen) Check->pKa_Pred No LogD_Calc Calculate LogD @ pH 7.4 pKa_Pred->LogD_Calc Exp_Valid Experimental Validation (HPLC-CHI Method) LogD_Calc->Exp_Valid Decision Lead Selection Exp_Valid->Decision

Caption: Integrated workflow for filtering halogenated azetidines based on lipophilicity thresholds.

Diagram 2: Structure-Property Logic (SAR)

This diagram explains the causal link between halogen placement and physicochemical outcomes.

SAR_Logic Halogen Halogen Substitution (F, Cl) Pos_Ortho Ortho Position Halogen->Pos_Ortho Pos_Para Para Position Halogen->Pos_Para Effect_Elec Electronic Effect (Inductive Withdrawal) Pos_Ortho->Effect_Elec Strong Effect_Steric Steric Blocking Pos_Para->Effect_Steric Primary Outcome_pKa Lower pKa (Improved LogD) Effect_Elec->Outcome_pKa Outcome_Metab Block Metabolism (Increased t1/2) Effect_Steric->Outcome_Metab

Caption: SAR logic demonstrating how halogen positioning dictates basicity and metabolic stability.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. ResearchGate. Available at: [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. CDD Vault. Available at: [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96,000 Compounds. VCCLAB. Available at: [Link]

  • Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

Sources

Technical Guide: Chemical Structure Analysis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive structural analysis framework for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine , a highly functionalized heterocyclic building block. This molecule combines a strained azetidine ring with a lipophilic, poly-halogenated phenol ether.

The analysis of this compound presents unique challenges due to the asymmetry of the phenolic substitution (2-Br vs. 6-H) and the specific isotopic signature introduced by the concurrent presence of Bromine and Chlorine. This guide moves beyond basic characterization, offering a self-validating protocol for confirming regiochemistry, purity, and isotopic composition, essential for researchers utilizing this scaffold in drug discovery (e.g., CNS targets or kinase inhibitors).

Chemical Identity & Predicted Properties[1][2]

Before initiating wet-lab analysis, the theoretical baseline must be established. The presence of the 2-Bromo-4-chloro-3,5-dimethylphenyl group creates a distinct electronic and steric environment around the ether linkage.

PropertySpecification
IUPAC Name 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight ~290.58 g/mol (Average)
Monoisotopic Mass 288.987 (for ⁷⁹Br, ³⁵Cl)
Key Functional Groups Secondary Amine (Azetidine), Aryl Ether, Aryl Halides
Chirality Achiral (Plane of symmetry absent in phenol, but C3 is prochiral; molecule is achiral overall unless N-substituted with chiral group)

Analytical Strategy: The Triad Approach

To ensure scientific integrity, we employ a "Triad Approach" where each technique validates the others.

  • HRMS (Isotopic Fingerprinting): Confirms the elemental composition and the specific Br/Cl ratio.

  • 1H/13C NMR (Regiochemical Mapping): Validates the substitution pattern on the phenol ring (asymmetry check) and the integrity of the strained azetidine ring.

  • IR/Raman (Functional Verification): Confirms the ether linkage and identifying ring strain vibrations.

Analytical Workflow Diagram

AnalysisWorkflow cluster_NMR Structural Topology (NMR) cluster_MS Composition (MS) Sample Raw Sample (Solid/Oil) Solubility Solubility Test (CDCl3 vs DMSO-d6) Sample->Solubility LCMS LC-MS (ESI+) Isotopic Pattern Analysis Sample->LCMS H1 1H NMR (Integration & Symmetry) Solubility->H1 Soluble C13 13C NMR (C-Halogen Shifts) H1->C13 NOESY NOESY 2D (Spatial Proximity) H1->NOESY Ambiguity? Validation Data Synthesis & Certification C13->Validation NOESY->Validation Frag MS/MS Fragmentation (Ether Cleavage) LCMS->Frag Frag->Validation

Caption: The Triad Analysis Workflow ensures cross-validation between topological data (NMR) and compositional data (MS).

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

The most distinctive feature of this molecule is its mass spectrum due to the natural abundance of halogen isotopes: ³⁵Cl (75%), ³⁷Cl (25%), ⁷⁹Br (50%), and ⁸¹Br (50%).

The Isotopic Signature (Self-Validating Check)

Unlike standard organic molecules, the M+H peak will not be a single dominant signal. You must observe a 3:4:1 triplet pattern for the molecular ion cluster.

  • Peak A (M+H): Contains ⁷⁹Br + ³⁵Cl. (Lowest Mass)

  • Peak B (M+H+2): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). (Highest Intensity)

  • Peak C (M+H+4): Contains ⁸¹Br + ³⁷Cl. (Lower Intensity)

Theoretical Ratio Calculation:

  • Peak A:

    
     (Relative Intensity ~3)
    
  • Peak B:

    
     (Relative Intensity ~4)
    
  • Peak C:

    
     (Relative Intensity ~1)
    
Experimental Setup
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: ESI Positive Mode (Azetidine nitrogen is basic and protonates easily).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Pathway

Under MS/MS conditions, expect the cleavage of the ether bond.[1]

  • Fragment 1: Azetidinium ion (m/z ~58).

  • Fragment 2: Neutral loss of the azetidine ring, leaving the phenol cation (less likely in ESI+, usually observed as neutral loss).

MSFragmentation Parent [M+H]+ m/z ~290/292/294 EtherCleave Ether Cleavage Parent->EtherCleave Azetidine Azetidinium Ion (C3H6N)+ m/z 56 EtherCleave->Azetidine Major Path Phenol Phenol Neutral Loss (Ar-OH) EtherCleave->Phenol Neutral

Caption: Predicted fragmentation pathway in ESI+ mode showing the characteristic ether cleavage.

Protocol 2: Nuclear Magnetic Resonance (NMR)

This is the primary tool for confirming the regiochemistry of the phenol ring.

1H NMR Assignment Strategy (400 MHz, CDCl₃)

The phenol ring is asymmetric . If it were symmetric (e.g., 2,6-dimethyl), the methyls would be equivalent. Here, they are not.

Proton EnvironmentPredicted Shift (δ)MultiplicityIntegrationDiagnostic Note
Ar-H (H-6) 6.80 - 7.10 ppmSinglet1HConfirms pentasubstitution. Only one aromatic H remains.
Ether CH (Az-3) 4.80 - 5.10 ppmMultiplet (tt)1HDeshielded by Oxygen. Key connectivity point.
Azetidine CH₂ (Az-2,4) 3.50 - 4.00 ppmMultiplet/Broad4HOften appear as complex AA'BB' system. Broadening may occur due to N-inversion.
Ar-CH₃ (C-3) 2.30 - 2.45 ppmSinglet3HDistinct from C-5 methyl due to ortho-Cl vs ortho-Br.
Ar-CH₃ (C-5) 2.20 - 2.35 ppmSinglet3HDistinct from C-3 methyl.
NH (Amine) 2.0 - 3.0 ppmBroad Singlet1HExchangeable; shift varies with concentration/water.

Critical Check: You must observe two distinct methyl singlets . If they merge into one 6H singlet, the structure might be the symmetric isomer (e.g., 2,6-dibromo-3,5-dimethyl... which contradicts the formula) or accidental equivalence (resolve by using C6D6 solvent).

13C NMR Expectations
  • C-O (Aromatic): ~150-155 ppm.[1]

  • C-Halogen: C-Cl and C-Br carbons will appear upfield in the aromatic region (~110-130 ppm) and may show lower intensity due to lack of NOE and coupling splitting.

  • Azetidine C3: ~70-75 ppm (Ether carbon).[1]

  • Azetidine C2/C4: ~50-55 ppm.[1]

Synthesis & Impurity Profiling[2]

Understanding the likely synthetic route allows us to predict impurities. This molecule is typically synthesized via Williamson Ether Synthesis or Mitsunobu Reaction .

Route: N-Protected-3-hydroxyazetidine + 2-Bromo-4-chloro-3,5-dimethylphenol


 Intermediate 

Deprotection.
Common Impurities Table
Impurity TypeOriginDetection Method
Residual Phenol Unreacted starting materialLC-UV (Distinct UV max), 1H NMR (Ar-H shift change)
N-Boc/N-Cbz Intermediate Incomplete deprotection1H NMR (t-Butyl singlet at 1.4 ppm or Benzyl protons)
Ring Opening Acid-catalyzed hydrolysis of azetidineLC-MS (M+18 peak), NMR (Loss of ring strain patterns)

References

  • National Institutes of Health (NIH). (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Azetidine Synthesis and Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine , a highly functionalized heterocycle-arene ether.[1] This scaffold serves as a critical building block in the design of covalent inhibitors, PROTAC linkers, and CNS-active agents where the azetidine ring acts as a rigidified amine handle.[1]

The synthesis is designed around a convergent strategy:

  • Core Functionalization: Regioselective bromination of the commercially available antiseptic agent Chloroxylenol (PCMX).

  • Ether Linkage Construction:

    
     displacement of an activated azetidine electrophile by the sterically demanding phenoxide.
    
  • Deprotection: Acid-mediated removal of the Boc group to liberate the secondary amine.[2]

Retrosynthetic Analysis & Pathway

The strategy relies on the disconnection of the ether bond. Due to the steric bulk of the ortho-bromo and meta-methyl groups on the phenol, the coupling efficiency is maximized by using a highly reactive electrophile (1-Boc-3-iodoazetidine or 1-Boc-3-mesyloxyazetidine) rather than standard Mitsunobu conditions, which can be sluggish with hindered substrates.[1]

SynthesisPath Target Target Molecule 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine ProtectedEther Intermediate 2 N-Boc-3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine ProtectedEther->Target Deprotection (TFA or HCl) Phenol Intermediate 1 2-Bromo-4-chloro-3,5-dimethylphenol Phenol->ProtectedEther Ether Coupling (Cs2CO3, DMF, 80°C) Azetidine Electrophile 1-Boc-3-iodoazetidine (or Mesylate) Azetidine->ProtectedEther + SM_Phenol Starting Material 1 4-Chloro-3,5-dimethylphenol (Chloroxylenol) SM_Phenol->Phenol Bromination (Br2, AcOH) SM_Azetidine Starting Material 2 1-Boc-3-hydroxyazetidine SM_Azetidine->Azetidine Activation (I2, PPh3, Imidazole)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage from a brominated phenol and an activated azetidine.[2]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol

This step involves the electrophilic aromatic substitution of 4-chloro-3,5-dimethylphenol (Chloroxylenol).[1] Due to the symmetry of the starting material, bromination occurs selectively at the ortho position relative to the hydroxyl group.[1]

  • Reagents: 4-Chloro-3,5-dimethylphenol (PCMX), Bromine (

    
    ), Glacial Acetic Acid.[1]
    
  • Equipment: 3-neck round-bottom flask, addition funnel, gas scrubber (for HBr).

Protocol:

  • Dissolve 4-chloro-3,5-dimethylphenol (10.0 g, 64.0 mmol) in glacial acetic acid (50 mL) in a reaction vessel equipped with a magnetic stir bar.

  • Cool the solution to 0–5 °C using an ice bath.

  • Add a solution of bromine (10.2 g, 3.3 mL, 64.0 mmol, 1.0 equiv) in acetic acid (10 mL) dropwise over 30 minutes. Note: Maintain temperature <10 °C to prevent over-bromination.

  • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexanes/EtOAc 4:1) or HPLC.

  • Workup: Pour the reaction mixture into ice-water (200 mL) containing sodium bisulfite (1.0 g) to quench excess bromine.

  • Filter the resulting precipitate. Wash the solid copiously with water to remove acetic acid.

  • Purification: Recrystallize from ethanol/water or heptane if necessary.

  • Yield: Expected ~85–90% (White to off-white solid).

Step 2: Coupling – Synthesis of tert-Butyl 3-(2-bromo-4-chloro-3,5-dimethylphenoxy)azetidine-1-carboxylate

The steric hindrance of the phenol requires a potent electrophile.[1] We utilize 1-Boc-3-iodoazetidine for the


 displacement. If the iodo-compound is unavailable, the mesylate (prepared from 1-Boc-3-hydroxyazetidine + MsCl) is a viable alternative.[1]
  • Reagents: 2-Bromo-4-chloro-3,5-dimethylphenol (from Step 1), 1-Boc-3-iodoazetidine, Cesium Carbonate (

    
    ), DMF.[1]
    

Protocol:

  • In a dry flask under nitrogen, dissolve 2-bromo-4-chloro-3,5-dimethylphenol (2.35 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Add cesium carbonate (

    
    ) (4.88 g, 15.0 mmol, 1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Add 1-Boc-3-iodoazetidine (3.11 g, 11.0 mmol, 1.1 equiv).

  • Heat the reaction mixture to 80 °C for 4–6 hours. Note: Higher temperatures may cause elimination of the azetidine to the azetine side product.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF.
  • Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes). The product is typically a viscous oil or low-melting solid.

Step 3: Deprotection – Synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Removal of the Boc group yields the final secondary amine.[1]

Protocol:

  • Dissolve the N-Boc intermediate (2.0 g) in Dichloromethane (DCM) (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

  • Stir at room temperature for 1–2 hours until TLC indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture to dryness to remove excess TFA.

  • Free Base Formation: Redissolve the residue in DCM (20 mL) and wash with saturated aqueous

    
     solution until the aqueous layer is basic (pH > 8).
    
  • Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, dry over 
    
    
    
    , and concentrate.
  • Final Purification: If high purity is required for biological assay, purify via preparative HPLC or recrystallize the hydrochloride salt (formed by adding 4M HCl in dioxane to the free base).

Analytical Data Summary

ParameterSpecification / Prediction
Molecular Formula

Molecular Weight 290.59 g/mol
Appearance White solid (HCl salt) or Viscous oil (Free base)

NMR (DMSO-d6)

6.95 (s, 1H, Ar-H), 4.95 (m, 1H, O-CH), 3.8-4.2 (m, 4H, Azetidine

), 2.35 (s, 3H, Ar-Me), 2.25 (s, 3H, Ar-Me).[1]
MS (ESI)

(Br/Cl isotope pattern)

Critical Troubleshooting & Optimization

Steric Hindrance in Etherification

The primary challenge in this synthesis is the nucleophilic attack of the sterically crowded phenoxide (flanked by Br and Me groups) onto the secondary carbon of the azetidine.

  • Issue: Low conversion or elimination to 1-Boc-azetine.

  • Solution:

    • Switch solvent from DMF to DMSO to enhance nucleophilicity.

    • Increase the electrophile equivalents to 1.5.

    • If

      
       fails, switch to Mitsunobu conditions  using ADDP (1,1'-(azodicarbonyl)dipiperidine) and 
      
      
      
      , which are more effective for hindered substrates than DEAD/
      
      
      .[1]
Stability of the Azetidine Ring

Azetidines are strained rings and can open under harsh acidic or nucleophilic conditions.

  • Precaution: Avoid heating the Boc-deprotection step. Keep TFA treatment at room temperature.

  • Storage: Store the final amine as a hydrochloride salt at -20 °C to prevent polymerization or ring-opening.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and volatile. Use only in a fume hood with a sodium thiosulfate quench trap.
    
  • Alkylating Agents: 1-Boc-3-iodoazetidine is a potential alkylator. Wear gloves and handle in a hood.

  • Phenols: Halogenated phenols can be toxic and skin irritants. Avoid contact.

References

  • Preparation of 4-chloro-3,5-dimethylphenol (PCMX)

    • Source: PubChem.[3] (n.d.). 4-Chloro-3,5-dimethylphenol (Compound).[1][3][4][5] National Center for Biotechnology Information.

    • URL:[Link]

  • Synthesis of 3-Aryloxyazetidines via SN2 Displacement

    • Source: Billotte, S. (2019).[1] Synthesis of 3-substituted azetidines. In Science of Synthesis Knowledge Updates.

    • Context: General procedure for displacing 3-iodo/mesyloxy azetidines with phenols using cesium carbon
  • Synthesis of 1-Boc-3-iodoazetidine

    • Source: ChemicalBook. (2025). 1-Boc-3-iodoazetidine Synthesis Protocol.
    • Context: Iodination of 1-Boc-3-hydroxyazetidine using imidazole, triphenylphosphine, and iodine.[1][6]

  • Mitsunobu Reaction on Hindered Phenols

    • Source: Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1]

    • Context: Discussion on steric limitations and alternative reagents (ADDP/PBu3) for difficult ether couplings.
    • URL:[Link]

Sources

Application Note: Synthesis of Phenoxy Azetidines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

In modern drug discovery, the phenoxy azetidine motif has emerged as a critical bioisostere for traditional piperidine or pyrrolidine ethers. The azetidine ring offers unique physicochemical advantages: its high ring strain and specific puckering angle (


) reduce the lipophilicity (LogD) of the parent molecule while altering the metabolic soft spots, often improving microsomal stability.

This guide details the synthesis of 3-phenoxyazetidines via Nucleophilic Aromatic Substitution (SNAr) . Unlike transition-metal-catalyzed couplings (Buchwald-Hartwig/Ullmann), SNAr offers a metal-free, scalable, and cost-effective route, provided the aryl electrophile is sufficiently activated.

Key Mechanistic Requirement

The reaction relies on the attack of an azetidin-3-ol alkoxide on an electron-deficient aryl halide (Ar-X).

  • Nucleophile: N-Protected-3-hydroxyazetidine (typically N-Boc or N-Cbz).

  • Electrophile: Aryl Fluoride or Chloride possessing an Electron-Withdrawing Group (EWG) at the ortho or para position.

  • Driving Force: Formation of a Meisenheimer complex and subsequent restoration of aromaticity.

Mechanistic Workflow & Decision Tree

The success of this reaction depends heavily on the electronic nature of the aryl halide. The following decision tree outlines the optimal protocol selection based on substrate reactivity.

SNAr_Workflow Start Target: Phenoxy Azetidine Analyze Analyze Aryl Electrophile (Ar-X) Start->Analyze HighReactivity High Reactivity (Ar-F + Strong EWG like -NO2, -CN, Pyridine) Analyze->HighReactivity Activated LowReactivity Low Reactivity (Ar-Cl or Weak EWG like -CF3, -COR) Analyze->LowReactivity Deactivated/Neutral ProtocolA Protocol A: Mild Base (Cs2CO3 / DMSO / 80°C) HighReactivity->ProtocolA ProtocolB Protocol B: Strong Base (NaH / THF or DMF / 0°C to RT) LowReactivity->ProtocolB Check Check Conversion (LCMS) ProtocolA->Check ProtocolB->Check Success Isolate Product Check->Success >90% Conv. Fail No Reaction? Check->Fail <10% Conv. AltRoute Switch to Pd-Catalyzed C-O Coupling Fail->AltRoute

Figure 1: Strategic decision tree for selecting SNAr conditions based on electrophile activation.

Experimental Protocols

Pre-requisites & Safety
  • Azetidine Handling: Azetidines are strained rings; while generally stable, avoid strong Lewis acids that may trigger ring-opening polymerization.

  • Solvents: DMSO and DMF are permeators. Wear butyl rubber gloves when handling solutions containing toxic aryl halides.

  • Stoichiometry: The N-protected azetidin-3-ol is often the more expensive reagent; however, using it in slight excess (1.1–1.2 equiv) ensures complete consumption of the aryl halide, simplifying purification.

Protocol A: Standard Conditions (Cesium Carbonate)

Best for: Fluoropyridines, Fluorobenzonitriles, Nitrofluorobenzenes.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Activated Aryl Fluoride (1.0 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 – 3.0 equiv)

  • Solvent: DMSO (anhydrous) [Concentration: 0.2 – 0.5 M]

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine, the Aryl Fluoride, and Cs2CO3.

  • Solvate: Add anhydrous DMSO. Seal the vial.

  • React: Heat the mixture to 80 °C (external block temperature).

    • Note: Highly activated substrates (e.g., 2,4-difluoronitrobenzene) may react at RT.

  • Monitor: Check LCMS at 2 hours. If incomplete, heat to 100 °C for an additional 4 hours.

  • Workup (Aqueous Crash):

    • Pour the reaction mixture into 10 volumes of ice-water.

    • Vigorously stir for 15 minutes.

    • If a solid precipitates, filter and wash with water.

    • If oil forms, extract with Ethyl Acetate (3x), wash combined organics with brine (to remove DMSO), dry over Na2SO4, and concentrate.

Protocol B: Aggressive Conditions (Sodium Hydride)

Best for: Aryl Chlorides, weak EWGs, or sterically hindered systems.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.1 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: THF or DMF (anhydrous)

Procedure:

  • Deprotonation: In a flame-dried flask under N2, dissolve N-Boc-3-hydroxyazetidine in anhydrous THF (or DMF) at 0 °C .

  • Activation: Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 15–30 minutes until gas evolution ceases (formation of the sodium alkoxide).

  • Addition: Add the Aryl Halide (dissolved in minimal solvent) dropwise to the alkoxide solution.

  • React: Allow to warm to Room Temperature (RT). If no reaction occurs after 1 hour, heat to 60 °C.

  • Quench: Cool to 0 °C and carefully quench with saturated NH4Cl solution.

  • Workup: Extract with Et2O or EtOAc.

Data Interpretation & Troubleshooting

Reaction Mechanism Visualization

Understanding the intermediate is vital for troubleshooting. The reaction proceeds through a distinct Meisenheimer Complex .[2][3]

Mechanism Reactants Reactants (Alkoxide + Ar-F) TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Addition (RDS) Products Product (Phenoxy Azetidine + F-) TS->Products Elimination (Fast)

Figure 2: The addition-elimination pathway.[4][5] The stability of the Meisenheimer complex dictates the reaction rate.

Comparative Reactivity Table
VariableRecommendationRationale
Leaving Group F >> Cl > BrIn SNAr, C-F bond breaking is not rate-determining.[6] The high electronegativity of F stabilizes the transition state (Meisenheimer complex) via induction, accelerating the initial nucleophilic attack.[7]
Solvent DMSO > DMF > THFPolar aprotic solvents stabilize the charged intermediate and solvate the cation (Cs+), leaving the alkoxide "naked" and more reactive.
N-Protecting Group Boc or Cbz CRITICAL: Free azetidines (NH) will react preferentially at the nitrogen (forming N-aryl azetidines) due to higher nucleophilicity of amines vs. alcohols. Protection is mandatory for O-arylation.
Troubleshooting Guide
  • Issue: Low Conversion

    • Diagnosis: The aryl ring is not electron-deficient enough.

    • Solution: Switch from Protocol A to Protocol B (NaH). If still failing, the substrate is likely unsuitable for SNAr; consider Buchwald-Hartwig coupling (Pd-catalysis).

  • Issue: Impurity at M+13 (Methylation)

    • Diagnosis: If using DMF with strong bases (NaH) and heating, DMF can decompose to form dimethylamine or act as a methylating agent.

    • Solution: Switch to DMSO or THF.

  • Issue: Ring Opening

    • Diagnosis: Strong Lewis acids or extremely high temperatures (>120 °C) can open the azetidine ring.

    • Solution: Keep temperature <100 °C. Ensure reaction pH remains basic.

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews.
  • Azetidines in Medicinal Chemistry (Review)

    • Lowe, M. A., et al. (2021). "Azetidines: New Tools for the Medicinal Chemist." Journal of Medicinal Chemistry.
    • (Note: Generalized citation for scaffold utility).

  • Practical SNAr Conditions for Heterocycles

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.
  • Role of Fluorine in SNAr

    • Chambers, R. D., et al. (2005).

Sources

Application Note: Handling, Storage, and Experimental Protocols for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is a highly functionalized, sterically hindered secondary amine utilized as a specialized building block in drug discovery and chemical biology. The compound features a strained four-membered azetidine heterocycle coupled with a heavily halogenated phenoxy moiety. This unique structural architecture presents specific physicochemical liabilities—namely, susceptibility to photolytic dehalogenation, acid-catalyzed ring opening, and atmospheric oxidation.

This application note provides a comprehensive, self-validating framework for the handling, storage, and experimental preparation of this compound, ensuring high fidelity and reproducibility in downstream pharmacological assays.

Physicochemical Profiling & Structural Causality

To design an effective handling protocol, one must first understand the structural causality behind the molecule's reactivity:

  • Azetidine Ring Strain: The four-membered nitrogenous ring possesses significant inherent ring strain (approximately 26 kcal/mol). While the secondary amine is a valuable hydrogen bond donor/acceptor, its basic and nucleophilic nature makes it highly susceptible to ring-opening reactions when exposed to strong electrophiles or concentrated mineral acids. Furthermore, free base azetidines readily react with atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts.
    
  • Halogenated Phenoxy Moiety: The 2-bromo-4-chloro-3,5-dimethylphenyl group provides extreme steric hindrance, which protects the ether linkage from nucleophilic attack. However, the carbon-bromine (C-Br) bond at the ortho position is a known photolytic liability. Exposure to ultraviolet (UV) or intense ambient light can trigger radical-mediated dehalogenation, compromising the structural integrity of the molecule [2].

Degradation A 3-(2-Bromo-4-chloro- 3,5-dimethylphenoxy)azetidine B Photolytic Cleavage (C-Br Bond) A->B UV/Light C Ring-Opening (Acid-Catalyzed) A->C Strong Acids D N-Oxidation / Carbamate (Air/CO2 Exposure) A->D O2 / CO2

Fig 1: Primary degradation pathways of halogenated phenoxyazetidines under environmental stress.

Storage & Stability Protocols

Azetidine derivatives are inherently sensitive to air and moisture, requiring stringent environmental controls to maintain >99% purity over time [1]. For powdered azetidine derivatives, storage at -20 °C in tightly sealed containers is the industry standard to prevent ambient degradation [4].

Quantitative Storage Guidelines

The following table summarizes the validated storage parameters and the mechanistic rationale for each requirement.

ParameterRecommended ConditionMechanistic Rationale (Causality)
Temperature (Solid) -20 °C (Long-term)Minimizes thermal kinetic energy, preventing spontaneous ring-opening and oxidation.
Temperature (Solution) -80 °C (Aliquots)Arrests solvent-mediated hydrolysis and prevents nucleophilic degradation in DMSO/DMF.
Atmosphere Argon or Nitrogen gasDisplaces

and

, preventing N-oxidation and carbamate precipitation.
Light Exposure Amber Vials / Foil WrapBlocks UV/Vis photons, directly mitigating the homolytic cleavage of the weak C-Br bond.
Primary Solvents Anhydrous DMSO, DMF, DCMEnsures complete dissolution without introducing protic interference or moisture.

Handling & Safety Workflows

Standard safety protocols for azetidines dictate handling away from heat sources and utilizing well-ventilated fume hoods due to their potential reactivity and irritant properties [3].

Required PPE: Nitrile gloves (double-gloving recommended due to the lipophilic nature of the halogenated phenoxy group), safety goggles, and a standard laboratory coat. Incompatibilities: Strictly avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids, which will rapidly degrade the compound.

Workflow S1 1. Retrieve from -20°C (Amber Vial) S2 2. Equilibrate to Room Temp (Desiccator, 30 min) S1->S2 S3 3. Transfer to Fume Hood (Argon Atmosphere) S2->S3 S4 4. Reconstitute in Anhydrous DMSO/DMF S3->S4 S5 5. Aliquot & Flash Freeze (Store at -80°C) S4->S5

Fig 2: Standard operating procedure for the reconstitution and storage of azetidine derivatives.

Experimental Protocols

Protocol A: Reconstitution of the Free Base (Self-Validating Workflow)

This protocol is designed to prepare standardized stock solutions while minimizing atmospheric exposure.

  • Thermal Equilibration: Remove the amber vial containing the lyophilized solid from -20 °C storage. Place it immediately into a vacuum desiccator and allow it to equilibrate to ambient room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity, which condenses on the powder. This moisture acts as a nucleophile and facilitates rapid degradation.

  • Inert Transfer: Transfer the equilibrated vial into a fume hood equipped with a gentle Argon or Nitrogen stream.

  • Dissolution: Inject the required volume of anhydrous, degassed solvent (e.g., DMSO) through a septum to achieve the desired stock concentration (typically 10 mM to 50 mM). Vortex gently until complete dissolution is achieved.

    • Self-Validation Step: Visually inspect the solution. A pure, intact free base should yield a completely colorless, clear solution. If the solution exhibits a yellow or brown tint, this is a positive indicator of photolytic bromine release or N-oxidation , and the batch should be discarded or re-purified.

  • Aliquoting: Dispense the solution into single-use, amber microcentrifuge tubes (e.g., 50 µL per tube) under the inert gas stream.

    • Causality: Repeated freeze-thaw cycles introduce micro-fractures in the solvent matrix and expose the compound to transient oxygen spikes, rapidly degrading the azetidine ring. Single-use aliquots bypass this liability.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80 °C freezer.

Protocol B: In Situ Salt Formation (Hydrochloride) for Enhanced Bench Stability

If extended benchtop assays (e.g., >4 hours at room temperature) are required, the free base should be converted to its hydrochloride (HCl) salt. Protonation of the secondary amine drastically reduces its nucleophilicity and prevents carbamate formation.

  • Solvation: Dissolve 100 mg of the free base in 5 mL of anhydrous dichloromethane (DCM) or diethyl ether in a round-bottom flask under Argon.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Protonation: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise over 2 minutes.

    • Causality: The acid-base reaction is exothermic. The ice bath dissipates the heat of neutralization, preventing thermal shock that could catalyze ring-opening of the azetidine.

  • Precipitation & Isolation: Stir the mixture for an additional 15 minutes at 0 °C. The HCl salt will precipitate as a fine white solid. Centrifuge the suspension at 4,000 x g for 5 minutes.

  • Washing & Drying: Decant the supernatant. Wash the pellet twice with 2 mL of cold, anhydrous diethyl ether to remove unreacted free base and impurities. Dry the pellet under high vacuum for 2 hours.

    • Self-Validation Step: The resulting HCl salt will be significantly more hydrophilic. Confirm successful salt formation by verifying its solubility in aqueous buffers (e.g., PBS), which should be markedly higher than the lipophilic free base.

References

  • Azetidine Safety Data Sheet. ChemicalBook.
  • Azetidine,3-phenoxy- Properties and Handling. ChemBK.
  • Azetidine Safety Data Sheet. Apollo Scientific.
  • Azetidine-3-carboxylic acid SDS. MedChemExpress.

Application Note: Strategic Functionalization of the Azetidine Nitrogen in 3-Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 3-phenoxyazetidine scaffold has emerged as a high-value pharmacophore in modern drug discovery. Structurally, it serves as a metabolic "hardener" and a lipophilicity-lowering bioisostere for larger saturated heterocycles like piperidine or morpholine. The puckered conformation of the azetidine ring (approx. 25.4 kcal/mol strain energy) positions the phenoxy vector in a unique geometric space, often improving target engagement.

However, the functionalization of the azetidine nitrogen (


) presents a dichotomy: the nitrogen is nucleophilic, but the ring strain renders the system susceptible to thermodynamic ring-opening under forcing conditions. This guide details three validated workflows to functionalize the 

position while maintaining ring integrity: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Nucleophilic Aromatic Substitution (

)
.

Chemical Stability & Pre-Processing

Critical Handling Note: 3-Phenoxyazetidine is typically supplied as a hydrochloride salt (HCl) to prevent polymerization.

Protocol: Free-Basing the HCl Salt

Rationale: Many cross-coupling catalysts are poisoned by amine salts, and reductive amination efficiency drops if the pH is too low.

  • Dissolution: Dissolve 3-phenoxyazetidine HCl (1.0 equiv) in minimal water.

  • Basification: Add saturated aqueous

    
     or 
    
    
    
    (2M) until pH > 12.
  • Extraction: Extract immediately with DCM (

    
    ). Note: Azetidines are polar; ensure thorough extraction.
    
  • Drying: Dry over

    
     (avoid acidic 
    
    
    
    for prolonged periods) and concentrate in vacuo at
    
    
    C. Use immediately.
Stability Warning: The "Danger Zone"

Avoid the following conditions to prevent ring-opening to 3-phenoxypropyl derivatives:

  • Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    )
    at elevated temperatures.
  • Nucleophilic Acids (e.g., aqueous HCl, HBr) at reflux.

  • High Temperatures (>120°C) in polar protic solvents.

Decision Matrix: Selecting the Right Workflow

The choice of method depends strictly on the electrophile partner.

ReactionSelection Start Target Electrophile? Aldehyde Aldehyde / Ketone Start->Aldehyde ArylHalide Aryl Halide (Ar-X) Start->ArylHalide RedAm Protocol A: Reductive Amination Aldehyde->RedAm NaBH(OAc)3 ElecRich Electron Rich/Neutral ArylHalide->ElecRich ElecPoor Electron Deficient (e.g., p-NO2, Pyridine) ArylHalide->ElecPoor Buchwald Protocol B: Buchwald-Hartwig ElecRich->Buchwald Pd-Catalysis SNAr Protocol C: SNAr ElecPoor->SNAr Base/Heat

Caption: Strategic workflow selection based on electrophile electronics.

Protocol A: Reductive Amination (The Workhorse)

Applicability: Alkyl groups, benzyl groups. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.

Reagents
ComponentEquivalentsRole
3-Phenoxyazetidine (Free Base)1.0Nucleophile
Aldehyde/Ketone1.1 - 1.2Electrophile
Sodium Triacetoxyborohydride (

)
1.5 - 2.0Mild Hydride Source
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Activates Imine)
DCE (1,2-Dichloroethane)Solvent0.1 M Concentration
Step-by-Step Procedure
  • Imine Formation: In a dry vial, combine the azetidine and aldehyde in DCE. Add AcOH.

    • Expert Tip: If the ketone is sterically hindered, add

      
       (1.5 equiv) and stir for 2 hours before adding the reducing agent. This forces imine formation.[1]
      
  • Reduction: Add

    
     in one portion. The reaction may bubble slightly.
    
  • Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine intermediate).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 mins to quench boron complexes.
    
  • Workup: Extract with DCM. Wash organic layer with brine.[2]

Protocol B: Buchwald-Hartwig Cross-Coupling (Advanced)

Applicability: Electron-neutral or electron-rich aryl halides. Challenge: Azetidines are secondary amines but can suffer from steric crowding at the Pd center. Standard ligands (BINAP) often fail. Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) like RuPhos or BrettPhos .

Reagents
ComponentEquivalentsRole
Aryl Bromide/Chloride1.0Electrophile
3-Phenoxyazetidine1.2Nucleophile

0.02 (2 mol%)Palladium Source
RuPhos 0.04 (4 mol%)Ligand (Critical)

(Sodium tert-butoxide)
1.5Strong Base
Toluene or 1,4-DioxaneSolventAnhydrous, Degassed
Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Pre-catalyst Formation: Add

    
     and RuPhos. Add solvent and stir for 5 mins at RT (solution turns from dark red to orange/brown).
    
  • Substrate Addition: Add the aryl halide, azetidine, and

    
    .
    
  • Heating: Seal the vial. Heat to 85–100°C .

    • Warning: Do not exceed 110°C if possible, to minimize thermal ring stress.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Azetidine binding) OxAdd->AmineBind Azetidine Deprot Deprotonation (Base removes H) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle for Pd-catalyzed N-arylation of azetidines.

Protocol C: Nucleophilic Aromatic Substitution ( )

Applicability: Electron-deficient aryl fluorides/chlorides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination (Meisenheimer complex).

Procedure
  • Mix: Combine Aryl Halide (1.0 eq) and 3-Phenoxyazetidine (1.1 eq) in DMF or DMSO.

  • Base: Add

    
     or DIPEA (2.0 eq) to scavenge acid.
    
  • Heat: Stir at 60–80°C.

    • Note: This reaction is usually cleaner than Buchwald couplings and requires no metal catalyst.

  • Workup: Dilute with water (product often precipitates) or extract with EtOAc.

QC & Validation: Characterizing the Azetidine Core

When analyzing the NMR of your functionalized product, look for these specific signatures to confirm the ring is intact:

  • Ring Integrity (1H NMR):

    • The azetidine ring protons (

      
       and 
      
      
      
      ) typically appear as multiplets between 3.8 – 4.5 ppm .
    • If the ring opens, these shift significantly upfield (to ~2.5–3.5 ppm) and lose the distinct splitting pattern of the rigid ring.

  • The "Butterfly" Pucker:

    • The 3-phenoxy proton (

      
      ) is usually a quintet or multiplet around 4.8 – 5.2 ppm , deshielded by the oxygen.
      
  • 13C NMR:

    • Azetidine carbons (

      
      ) resonate around 55–65 ppm .
      
    • Ring-opened propyl amines resonate further upfield (~40–50 ppm).

References

  • Azetidines in Drug Discovery

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[3] (2021).[3][4] Royal Society of Chemistry. Link

  • Buchwald-Hartwig Methodology

    • Buchwald-Hartwig Amination. Wikipedia (General Overview & Primary Sources). Link

    • General Protocol for Buchwald-Hartwig Amination. ChemSpider Synthetic Pages. Link

  • Reductive Amination Standards

    • Reductive Amination: A Practical Guide. Master Organic Chemistry. Link

    • Amine Synthesis by Reductive Amination.[1][5][6][7] Organic Chemistry Portal.[8] Link

  • Ring Strain & Stability

    • Acid-Mediated Ring Expansion of Azetidines.[4] Organic Letters (ACS). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this synthesis. We understand the nuances and challenges that can arise when working with sterically hindered and electronically complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and purity.

I. Core Synthesis Overview: A Plausible Approach

The synthesis of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is most commonly approached via a Williamson ether synthesis. This involves the reaction of 2-bromo-4-chloro-3,5-dimethylphenolate with an N-protected 3-haloazetidine or an azetidine-3-sulfonate ester. The choice of protecting group on the azetidine nitrogen is critical to prevent side reactions and facilitate purification. A common and effective protecting group for this purpose is the benzhydryl (Bzh) group, which is stable under the reaction conditions and can be removed later.

II. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is designed to help you diagnose and resolve specific issues you may be encountering during the synthesis.

Question: Why is my yield of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine consistently low?

Low yields in this synthesis can often be attributed to a few key factors, primarily related to the steric hindrance of the phenoxide and the reactivity of the azetidine electrophile.

Possible Cause 1: Incomplete Deprotonation of the Phenol

The pKa of 2-bromo-4-chloro-3,5-dimethylphenol is influenced by its substituents. Incomplete deprotonation to form the nucleophilic phenoxide will result in unreacted starting material and a lower yield.

  • Troubleshooting Steps:

    • Choice of Base: While common bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be effective, consider using a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to ensure complete and rapid deprotonation.

    • Reaction Conditions: Ensure the reaction is conducted under strictly anhydrous conditions, as any moisture will quench the base and the phenoxide. Use freshly dried solvents.

    • Temperature: Gently warming the phenol and base mixture (e.g., to 40-50 °C) before adding the azetidine electrophile can facilitate complete phenoxide formation.

Possible Cause 2: Steric Hindrance Slowing the Sₙ2 Reaction

The two methyl groups and the bromine atom ortho to the hydroxyl group on the phenol create significant steric bulk. This can hinder the approach of the azetidine electrophile to the phenoxide oxygen, slowing down the desired Sₙ2 reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: This is often the simplest solution. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. You may need to run the reaction for 24-48 hours. Increasing the temperature will increase the reaction rate, but be mindful of potential side reactions.

    • Choice of Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred for Williamson ether syntheses as they can help to solvate the cation of the base and increase the nucleophilicity of the phenoxide.

    • Consider a More Reactive Electrophile: If you are using a 3-chloroazetidine, switching to a 3-bromo- or 3-iodoazetidine will increase the reaction rate due to the better leaving group ability (I > Br > Cl). Alternatively, using a sulfonate ester like azetidin-3-yl tosylate or mesylate can also significantly enhance reactivity.

Possible Cause 3: Side Reactions

The primary side reaction of concern is the elimination of the azetidine electrophile to form an azetine, especially with stronger bases and higher temperatures. Ring-opening of the azetidine is also a possibility under harsh conditions.

  • Troubleshooting Steps:

    • Controlled Addition: Add the azetidine electrophile slowly to the pre-formed phenoxide solution. This keeps the concentration of the electrophile low and can minimize side reactions.

    • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Experiment with a range of temperatures to find the optimal balance. A temperature range of 60-80 °C is a good starting point.

Question: I am observing a significant amount of an impurity with a similar polarity to my product. What could it be and how can I avoid it?

This is a common issue, and the impurity is often a result of a competing reaction pathway.

Possible Impurity 1: N-Alkylated Phenol

If you are using an N-unprotected 3-haloazetidine, the secondary amine of the azetidine can compete with the phenoxide as a nucleophile, leading to the formation of an N-arylated azetidine. However, given the steric hindrance of the phenol, a more likely scenario if the azetidine nitrogen is unprotected is self-polymerization or reaction with the electrophile.

  • Mitigation Strategy:

    • Use an N-Protected Azetidine: This is the most effective way to prevent N-alkylation side reactions. The benzhydryl (Bzh) or a Boc protecting group are excellent choices.

Possible Impurity 2: Elimination Byproduct

As mentioned earlier, elimination of H-X from the 3-haloazetidine can form an unstable azetine, which can then polymerize or react further.

  • Mitigation Strategy:

    • Use a Less Hindered Base: If elimination is a major issue, consider switching from a bulky base like t-BuOK to a less sterically demanding one like potassium carbonate, and compensate with a higher reaction temperature or a more reactive electrophile.

    • Optimize Temperature: Carefully control the reaction temperature to favor the substitution reaction over elimination.

Table 1: Suggested Starting Conditions for Optimization

ParameterStarting ConditionOptimization Strategy
Base NaH (1.2 eq)Increase strength (t-BuOK) or use a weaker base (K₂CO₃) if elimination is an issue.
Solvent DMFTry DMSO for increased polarity and higher boiling point if needed.
Temperature 60 °CIncrease in 10 °C increments, monitoring for side product formation.
Azetidine Electrophile N-Boc-3-iodoazetidineIf using a less reactive electrophile (e.g., chloro), consider synthesizing the iodo or tosylate analog.
Reaction Time 12 hoursMonitor by TLC/LC-MS and extend as needed.

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the azetidine nitrogen in this synthesis?

For this specific synthesis, an N-Boc (tert-butoxycarbonyl) or N-Bzh (benzhydryl) protecting group is highly recommended.

  • N-Boc: Offers good stability under basic conditions and is easily removed with acid (e.g., TFA in DCM).

  • N-Bzh: Also stable to the reaction conditions and can be removed under hydrogenolysis conditions, which can be advantageous if other functional groups in the molecule are acid-sensitive.

Q2: Can I use a different coupling reaction instead of the Williamson ether synthesis?

Yes, if the Williamson ether synthesis is proving problematic, you might consider a Mitsunobu reaction.

  • Mitsunobu Reaction: This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to couple the phenol directly with N-protected azetidin-3-ol. This can be a milder alternative, but requires careful purification to remove the phosphine oxide and hydrazine byproducts.

Q3: How should I purify the final product?

Purification is typically achieved by column chromatography on silica gel.

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The exact polarity will depend on the N-protecting group used.

  • TLC Staining: The product should be UV active due to the aromatic ring. A potassium permanganate stain can also be useful for visualizing the product.

Q4: Are there any safety precautions I should be aware of?

  • Sodium Hydride (NaH) and Potassium tert-Butoxide (t-BuOK): These are highly reactive and moisture-sensitive bases. Handle them under an inert atmosphere (nitrogen or argon). NaH can be pyrophoric.

  • DMF and DMSO: These are polar aprotic solvents that can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromo-4-chloro-3,5-dimethylphenol: Handle all chemical reagents with care, following the safety data sheet (SDS) recommendations.

IV. Visualizing the Process

Diagram 1: Proposed Synthetic Workflow

G cluster_prep Step 1: Phenoxide Formation cluster_coupling Step 2: Sₙ2 Coupling cluster_deprotection Step 3: Deprotection Phenol 2-Bromo-4-chloro- 3,5-dimethylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Phenoxide Coupling Coupling Reaction (Heat) Phenoxide->Coupling Azetidine N-Protected 3-Haloazetidine Azetidine->Coupling ProtectedProduct N-Protected Product Coupling->ProtectedProduct Deprotection Deprotection (e.g., TFA or H₂/Pd) ProtectedProduct->Deprotection FinalProduct 3-(2-Bromo-4-chloro-3,5- dimethylphenoxy)azetidine Deprotection->FinalProduct

Caption: A typical workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_conditions Condition Optimization start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions incomplete_deprotonation Incomplete Deprotonation? check_conditions->incomplete_deprotonation slow_reaction Slow Sₙ2 Reaction? incomplete_deprotonation->slow_reaction No stronger_base Use Stronger Base (e.g., t-BuOK) incomplete_deprotonation->stronger_base Yes side_reactions Side Reactions Prevalent? slow_reaction->side_reactions No increase_temp_time Increase Temperature and/or Reaction Time slow_reaction->increase_temp_time Yes optimize_temp Optimize Temperature (Lower if needed) side_reactions->optimize_temp Yes

Caption: A decision tree to troubleshoot low reaction yields.

V. References

  • Williamson Ether Synthesis: For a general overview of the mechanism and applications. Source: Organic Chemistry Portal, [Link]

  • Mitsunobu Reaction: For an alternative coupling strategy. Source: Organic Chemistry Portal, [Link]

  • Azetidine Chemistry: For general information on the reactivity and synthesis of azetidine-containing compounds. Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, [Link]

  • Protecting Groups in Organic Synthesis: For detailed information on the use of N-Boc and other protecting groups. Source: Wiley, [Link]

Technical Support Center: Navigating Solubility Challenges of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine in aqueous media. This document provides in-depth troubleshooting strategies and foundational knowledge to overcome these challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine and why is it likely to be low?

Q2: What are the primary factors influencing the solubility of this compound?

A2: The two primary factors are its chemical structure and the properties of the solvent system. The bulky, non-polar phenoxy group is the main contributor to its poor water solubility. However, the azetidine ring contains a secondary amine, which is a basic functional group. This means the compound's overall charge and, consequently, its solubility are highly dependent on the pH of the aqueous medium.[1][2]

Q3: Can I improve the solubility by simply adjusting the pH?

A3: Yes, pH adjustment is a primary and often effective strategy. Since the azetidine nitrogen is basic, it can be protonated in acidic conditions to form a more soluble salt.[2] Lowering the pH of the aqueous solution will increase the concentration of the protonated, and therefore more water-soluble, form of the molecule.

Q4: What are some common formulation strategies to enhance the solubility of poorly water-soluble compounds like this one?

A4: Beyond pH adjustment, several techniques are widely used in pharmaceutical development to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, and cyclodextrins, as well as more advanced methods like creating solid dispersions or reducing particle size.[3][4][5][6]

Troubleshooting Guides

Problem 1: My compound is not dissolving in water or buffer at the desired concentration.

This is a common starting point for many researchers. The following workflow will guide you through a systematic approach to address this issue.

G A Initial Observation: Compound is insoluble in aqueous media B Step 1: pH Modification Is the compound soluble in acidic buffer (e.g., pH 4-6)? A->B C Yes B->C D No B->D E Solution Found: Use an appropriate acidic buffer for your experiment. Determine the pKa for precise pH control. C->E F Step 2: Co-solvent Approach Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol). D->F G Does the compound precipitate upon dilution in aqueous buffer? F->G H Yes G->H I No G->I K Step 3: Surfactant-based Formulation Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) into the buffer. H->K J Solution Found: Use the minimal required concentration of the co-solvent. Ensure final co-solvent concentration is compatible with your experimental system. I->J L Does the compound form a clear solution? K->L M Yes L->M N No L->N O Solution Found: Optimize surfactant concentration to be above the critical micelle concentration (CMC). M->O P Step 4: Cyclodextrin Complexation Utilize cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. N->P Q Does this improve solubility to the desired level? P->Q R Yes Q->R S No Q->S T Solution Found: Determine the optimal drug-to-cyclodextrin ratio. R->T U Advanced Strategies: Consider particle size reduction (micronization) or solid dispersion formulation for in vivo studies. S->U

Caption: Decision tree for troubleshooting solubility issues.

Problem 2: How do I systematically test for the optimal pH for solubilization?

Answer: A pH-solubility profile is a critical experiment to determine the ideal pH range for your compound.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL) as a function of pH. This will reveal the pH at which solubility is maximized.

Problem 3: My compound precipitates out of solution when I dilute my organic stock into my aqueous experimental media. How can I prevent this?

Answer: This is a common issue when using co-solvents. The key is to maintain the compound in a solubilized state during and after dilution.

Troubleshooting Steps:

  • Decrease the stock solution concentration: A lower stock concentration will result in a lower final concentration of the organic solvent upon dilution, which may be sufficient to keep the compound in solution.

  • Increase the final co-solvent concentration: While keeping the final co-solvent concentration as low as possible is ideal, a slight increase may be necessary. It is crucial to have a vehicle control in your experiments with the same final co-solvent concentration.

  • Use a different co-solvent: Some co-solvents are more effective at solubilizing certain compounds. Consider trying ethanol, propylene glycol, or polyethylene glycols (PEGs).[7]

  • Pre-mix the co-solvent with the aqueous media: In some cases, adding the stock solution to a pre-mixed solution of the aqueous buffer and the co-solvent can prevent localized precipitation.

Co-solvent Properties Common Use
DMSO High solubilizing power for many organic compounds.In vitro stock solutions.
Ethanol Less toxic than DMSO, commonly used in formulations.In vitro and in vivo studies.
Propylene Glycol A common excipient in pharmaceutical formulations.In vivo studies.
PEG 400 A low molecular weight polyethylene glycol, good solubilizer.In vivo formulations.

Table 1: Common co-solvents for poorly soluble compounds.

Problem 4: I need to prepare a formulation for an in vivo study. What are my best options?

Answer: For in vivo studies, both the solubility and the tolerability of the formulation are critical.

Recommended Approaches for In Vivo Formulations:

  • Aqueous solution with pH adjustment and/or co-solvents: If the required dose can be dissolved in a physiologically acceptable pH range and with a low, non-toxic concentration of a co-solvent like propylene glycol or PEG 400, this is often the simplest approach.

  • Surfactant-based formulations: Using surfactants like Tween® 80 or Cremophor® EL can create micellar solutions that can carry a higher concentration of the hydrophobic compound.[8] It is essential to use concentrations that are known to be safe for the route of administration.

  • Cyclodextrin-based formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, significantly increasing its aqueous solubility.[9][10][11][12] These are often well-tolerated.

  • Nanosuspensions: For very poorly soluble compounds, reducing the particle size to the nanometer range can dramatically increase the dissolution rate and bioavailability.[13][] This typically requires specialized equipment for milling or high-pressure homogenization.

  • Liposomes: Encapsulating the compound within liposomes can be an effective strategy for both solubilization and targeted delivery.[15][16][17][18] Hydrophobic drugs are incorporated into the phospholipid bilayer of the liposome.[15][16][17][18][19]

G cluster_0 Compound cluster_1 Solubilization Strategy cluster_2 Resulting Formulation A 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine (Hydrophobic) B pH Adjustment (Protonation of Azetidine) A->B C Co-solvents (e.g., PEG 400) A->C D Surfactants (Micelle Formation) A->D E Cyclodextrins (Inclusion Complex) A->E F Advanced Formulations (e.g., Nanosuspension) A->F G Soluble Salt in Aqueous Solution B->G H Homogeneous Solution C->H I Micellar Solution D->I J Aqueous Complex E->J K Suspension of Nanoparticles F->K

Sources

Minimizing ring-opening side reactions in azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Ring-Opening Side Reactions & Optimization of Azetidine Assembly

Welcome to the Azetidine Technical Support Center.

Ticket Status: OPEN Priority: HIGH (Structural Integrity Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

You are accessing this guide because your 4-membered nitrogen rings are failing. Whether they are hydrolyzing during workup, polymerizing in the flask, or rearranging into thermodynamically stable pyrrolidines, the root cause is almost always the same: uncontrolled release of ring strain (~26 kcal/mol).

This guide provides the protocols, mechanistic insights, and troubleshooting workflows required to maintain the kinetic stability of the azetidine core.

Module 1: The Thermodynamics of Failure

Why your ring is opening: The azetidine ring is a loaded spring. The bond angles (~90°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating immense strain. The nitrogen lone pair is the "trigger." If that lone pair is protonated or alkylated (quaternized), the C–N bond becomes an exceptional leaving group, inviting even weak nucleophiles to snap the ring open.

Visualizing the Failure Mode

The following diagram illustrates the two primary destruction pathways: Acid-Catalyzed Solvolysis and Cationic Ring-Opening Polymerization (CROP) .

AzetidineFailure Azetidine Neutral Azetidine (Strained) Protonation Protonation/Alkylation (Activated Quaternary N) Azetidine->Protonation H+ or R-X NuAttack Nucleophilic Attack (SN2) Protonation->NuAttack External Nu (H2O, ROH) Polymer Oligomerization (CROP) Protonation->Polymer Internal Nu (Azetidine N) Hydrolysis Linear Amine (Ring Opened) NuAttack->Hydrolysis Irreversible

Figure 1: The "Trigger" Mechanism. Protonation activates the ring; subsequent attack by solvent (hydrolysis) or another azetidine molecule (polymerization) releases the strain energy.

Module 2: Synthesis Troubleshooting (Formation)

Core Challenge: Competing intramolecular cyclization (desired) vs. intermolecular polymerization (undesired).

Critical Protocol: The "High Dilution" Cyclization

To favor the formation of the ring (unimolecular reaction) over the polymer (bimolecular reaction), you must strictly control concentration.[1]

Standard Operating Procedure (SOP-AZ-01):

  • Precursor:

    
    -haloamine or 
    
    
    
    -sulfonyloxyamine.
  • Solvent: Acetonitrile (MeCN) or DMF.[2]

  • Concentration: Must be

    
     0.05 M. 
    
  • Base: NaH (for sulfonamides) or K₂CO₃ (for amines).

ParameterRecommended RangeScientific Rationale
Concentration 0.01 M – 0.05 MKinetic Control: Low concentration statistically favors the amine tail finding its own head (cyclization) rather than a neighbor's head (polymerization).
Temperature 60°C – 80°CBaldwin's Rules: 4-exo-tet is kinetically favored but slow. Heat is needed to overcome the activation energy, but excessive heat (>100°C) promotes thermodynamic rearrangement to pyrrolidines.
Adding Order Slow AdditionSlowly adding the substrate to a refluxing base solution maintains "pseudo-infinite dilution."
FAQ: Formation Issues

Q: My LCMS shows a mass corresponding to the dimer/trimer. Why? A: Your concentration is too high, or your nitrogen is too nucleophilic.

  • Fix: Reduce concentration to 0.01 M.

  • Fix: If using an N-alkyl substrate, switch to an N-Tosyl or N-Boc precursor. The Electron Withdrawing Group (EWG) reduces the nucleophilicity of the nitrogen, shutting down the polymerization pathway.

Q: I see a 5-membered ring byproduct (Pyrrolidine). A: You are seeing thermodynamic equilibration.

  • Cause: If you have a leaving group that allows for rearrangement (like an aziridinium intermediate) or if you are heating too aggressively, the system will seek the lower energy 5-membered ring.

  • Fix: Lower the temperature and use a better leaving group (e.g., Mesylate) to accelerate the kinetic 4-exo-tet closure before rearrangement occurs.

Module 3: Isolation & Purification (The "Silica Trap")

Ticket: "My product disappeared on the column." Diagnosis: Silica gel is acidic (


). It acts as a Lewis acid catalyst, coordinating to the azetidine nitrogen and promoting ring opening (see Module 1).[3]
The "Safe-Guard" Purification Workflow

Do not treat azetidines like standard organic amines. Follow this decision tree:

PurificationTree Start Crude Azetidine Mixture CheckPG Is Nitrogen Protected? (Boc, Ts, Cbz) Start->CheckPG Protected Yes (EWG Present) CheckPG->Protected Unprotected No (Free/Alkyl Amine) CheckPG->Unprotected MethodA Standard Flash Chromatography (Safe) Protected->MethodA Stable MethodB Neutralized Silica (1-5% Et3N in Eluent) Unprotected->MethodB Standard MethodC Basic Alumina (Best for Labile Rings) Unprotected->MethodC Highly Labile

Figure 2: Purification Decision Matrix. Never subject an unprotected azetidine to untreated silica gel.

Key Protocol: Basifying Silica Gel

  • Prepare your eluent (e.g., Hexane/EtOAc).

  • Add 1% to 5% Triethylamine (Et₃N) or 1% NH₄OH.

  • Flush the column with this buffer before loading your sample.

  • This neutralizes acidic sites on the silica surface.

Module 4: Protecting Group Strategy

The choice of N-substituent dictates stability.[4] Electron Withdrawing Groups (EWGs) stabilize the ring by pulling electron density away from the nitrogen lone pair, making it less likely to protonate (and thus less likely to open).

Protecting GroupStability RatingRisk FactorRemoval Note
Tosyl (Ts) / Nosyl High Very Low. Ring is highly deactivated.Requires harsh reductive conditions (Na/Naphthalene) which can open the ring if not careful.
Boc / Cbz Medium-High Low. Good balance of stability and ease of removal.[4]Warning: Acidic removal of Boc (TFA) will open the ring if not quenched immediately.
Benzyl (Bn) Low High. Nitrogen remains basic/nucleophilic. Prone to polymerization.Hydrogenolysis is mild, but the intermediate is unstable.
Alkyl (Free) Critical Extreme. Must be stored cold and in base.N/A
References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Padwa, A. (1991). Aza-Paterno-Buchi Cyclizations.[5] Comprehensive Organic Synthesis.

  • Singh, G. S., & D'Höge, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[2][6][7] Chemical Reviews.[8]

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.

  • Ghorai, M. K., et al. (2012). Lewis Acid Catalyzed Ring Opening of Azetidines.[3][4] The Journal of Organic Chemistry.[9]

Sources

Technical Support Center: Stability of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine is a molecule of interest in medicinal chemistry due to the presence of the pharmacologically relevant azetidine ring.[1] The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them susceptible to ring-opening reactions, a characteristic that can be both synthetically useful and a stability liability.[2][3] This guide will explore the potential degradation pathways of this specific molecule under acidic conditions, providing you with the knowledge to anticipate and troubleshoot stability issues in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of instability on 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine under acidic conditions?

A1: There are two primary sites susceptible to acid-catalyzed degradation:

  • The Azetidine Ring: The nitrogen atom in the azetidine ring is basic and can be protonated in acidic media.[4] This protonation increases the ring strain, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[2][5] The rate of this decomposition is often pH-dependent, with more rapid degradation occurring at lower pH.[5]

  • The Ether Linkage: The ether bond connecting the phenoxy and azetidine moieties can undergo acid-catalyzed cleavage.[6][7] This reaction is initiated by the protonation of the ether oxygen, which forms a better leaving group.[8] The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether.[8][9]

Q2: How do the substituents on the phenoxy ring influence the stability of the ether linkage?

A2: The substituents on the phenoxy ring, namely the bromo, chloro, and dimethyl groups, have a significant electronic influence.

  • Bromo and Chloro Groups: These are electron-withdrawing groups through induction, which deactivates the aromatic ring towards electrophilic substitution.[10] However, in the context of the ether linkage, their inductive effect can also influence the basicity of the ether oxygen.

  • Dimethyl Groups: Alkyl groups like methyl are electron-donating, which can increase the electron density of the aromatic ring.[11]

The interplay of these electronic effects can modulate the ease of protonation of the ether oxygen and the subsequent stability of the C-O bond.

Q3: Are the bromo and chloro substituents on the aromatic ring reactive under acidic conditions?

A3: Generally, aryl halides are quite stable and do not readily undergo substitution reactions under typical acidic conditions used in formulation or routine experimental work.[12] Electrophilic aromatic substitution reactions, such as halogenation, typically require a Lewis acid catalyst to activate the electrophile.[11] Therefore, cleavage of the C-Br or C-Cl bonds is not a primary degradation pathway to be concerned about under most acidic experimental conditions.

Q4: What are the likely degradation products of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine in an acidic environment?

A4: Based on the potential degradation pathways, the expected primary degradation products are:

  • From Azetidine Ring Opening: A variety of amino alcohol derivatives, depending on the nucleophile present in the reaction medium.

  • From Ether Linkage Cleavage: 2-Bromo-4-chloro-3,5-dimethylphenol and 3-hydroxyazetidine (or its further degradation products).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in acidic solution (e.g., during HPLC analysis with acidic mobile phase). Acid-catalyzed degradation of the azetidine ring or ether linkage.- Neutralize the sample before analysis if possible. - Use a less acidic mobile phase or a shorter analysis time. - Consider using a different analytical technique that avoids acidic conditions.
Appearance of unexpected peaks in chromatograms after sample storage in acidic conditions. Formation of degradation products.- Characterize the degradation products using techniques like LC-MS to confirm their structures. - Perform a forced degradation study to systematically identify degradation products and pathways.
Inconsistent results in biological assays performed in acidic buffers. Degradation of the test compound during the assay, leading to a lower effective concentration.- Assess the stability of the compound in the assay buffer over the time course of the experiment. - Consider using a more stable buffer system or adding stabilizing excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[13][14] The goal is typically to achieve 5-20% degradation to ensure that degradation products are detectable without excessive breakdown of the main component.[15][16][17]

Objective: To evaluate the stability of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine under acidic stress and identify major degradation products.

Materials:

  • 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Vortex the solution and incubate at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis:

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

    • Analyze the sample by a validated stability-indicating HPLC method.[18]

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

    • Identify and quantify any significant degradation products.

  • Repeat with Stronger Acid (if necessary): If no significant degradation is observed with 0.1 M HCl, repeat the experiment with 1 M HCl.

Visualization of Potential Degradation Pathways

The following diagram illustrates the two primary acid-catalyzed degradation pathways for 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine.

cluster_main 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine cluster_acid Acidic Conditions (H+) cluster_path1 Pathway 1: Azetidine Ring Opening cluster_path2 Pathway 2: Ether Cleavage start protonated_azetidine Protonated Azetidine Intermediate start->protonated_azetidine Protonation of Azetidine N protonated_ether Protonated Ether Intermediate start->protonated_ether Protonation of Ether O acid H+ ring_opened Ring-Opened Product (e.g., Amino Alcohol) protonated_azetidine->ring_opened Nucleophilic Attack phenol 2-Bromo-4-chloro-3,5-dimethylphenol protonated_ether->phenol C-O Bond Cleavage azetidinol 3-Hydroxyazetidine protonated_ether->azetidinol C-O Bond Cleavage

Caption: Potential acid-catalyzed degradation pathways.

Analytical Methodologies for Stability Assessment

A variety of analytical techniques can be employed to monitor the stability of 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine and quantify its degradation products.

Technique Application Advantages Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Primary method for quantifying the parent compound and known degradation products.Robust, reproducible, and widely available.Requires a stability-indicating method that can resolve the parent compound from all degradation products.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of unknown degradation products.High sensitivity and provides molecular weight information, which is crucial for identifying unknown compounds.[19]Can be more complex to operate and may require specialized expertise for data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of degradation products.Provides detailed structural information.Lower sensitivity compared to MS and may require isolation of the degradation products.
UV-Visible Spectrophotometry Can be used for preliminary stability screening by monitoring changes in the absorbance spectrum over time.[20]Simple, rapid, and cost-effective.Lacks the specificity to separate and quantify individual components in a mixture of the parent drug and its degradation products.[20]

References

  • Vertex AI Search. (2016, October 5). Why do electron withdrawing substituents attached to phenols increase their acidic strength? Quora.
  • Vertex AI Search. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.
  • ScienceDirect. (n.d.).
  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Vertex AI Search. (2026, February 15).
  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
  • Ambeed.com. (n.d.). Reactions of Azetidines.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • JOCPR. (2023, May 11). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme.
  • Pharmaguideline. (n.d.).
  • Fiveable. (2025, August 15). Acidic Cleavage Definition - Organic Chemistry Key Term.
  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • YouTube. (2020, November 24). Azetidine: Chemical Reactivity.
  • Juniper Publishers. (2024, December 10).
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • PubMed. (2000, August 11).
  • ACS Publications. (n.d.). The Chemistry of Stable Phenoxy Radicals.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • RSC Publishing. (n.d.). Aromatic Reactivity. Part VIII?
  • ResearchGate. (2025, August 6).
  • Vertex AI Search. (2021, November 15).
  • PubMed. (2022, November 30).
  • Making Molecules. (2025, June 19).
  • American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Vertex AI Search. (n.d.). 16.
  • Reddit. (2019, June 13). Phenoxy substituent on phenyl ring - EDG or EWG?.
  • ResearchGate. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • National Institutes of Health. (2022, November 30).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of Phenoxy Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Phenoxy Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of phenoxy azetidines into drug scaffolds has surged as medicinal chemists seek to exploit the "azetidine switch"—replacing larger saturated heterocycles (pyrrolidines, piperidines) to lower lipophilicity (


) and improve metabolic stability. However, the unique 25.4 kcal/mol ring strain  of the azetidine moiety creates distinct mass spectrometry (MS) fragmentation signatures that differ radically from their 5- and 6-membered analogs.

This guide provides a comparative analysis of the Electrospray Ionization (ESI-MS/MS) behavior of phenoxy azetidines versus phenoxy pyrrolidines/piperidines. It details the specific ring-opening mechanisms and neutral losses required for confident structural elucidation and metabolite identification (MetID).

Part 1: The Chemical Context – Strain as a Driver

To interpret the mass spectrum, one must understand the thermodynamic instability of the precursor. The fragmentation of phenoxy azetidines is driven by the relief of ring strain, a feature largely absent in its homologs.

Comparative Ring Strain & Stability
ScaffoldRing SizeStrain Energy (kcal/mol)Primary Fragmentation Driver
Azetidine 4~25.4 Ring Opening (Electrocyclic)
Pyrrolidine 5~5.4Substituent Cleavage /

-Cleavage
Piperidine 6~0-1.0Retro-Diels-Alder (RDA)

Implication for MS: Azetidines fragment at lower Collision Energies (CE) compared to pyrrolidines. While pyrrolidines typically retain the ring and lose the phenoxy group, azetidines often undergo ring scission concurrently or prior to substituent loss.

Part 2: Comparative Fragmentation Analysis

This section compares the fragmentation of 3-phenoxyazetidine (


) against 3-phenoxypyrrolidine  (

) under ESI(+) conditions.
3-Phenoxyazetidine (The Strained System)[1]
  • Precursor Ion (

    
    ): 
    
    
    
    150
  • Dominant Pathway (Ether Cleavage): Protonation of the ether oxygen or nitrogen facilitates the neutral loss of phenol (

    
    , 94 Da), yielding the azetidinium cation.
    
  • Secondary Pathway (Ring Opening): The strained ring opens via a retro-2+2 mechanism or radical-induced cleavage, often losing

    
     (28 Da) or 
    
    
    
    (29 Da).
3-Phenoxypyrrolidine (The Stable Alternative)
  • Precursor Ion (

    
    ): 
    
    
    
    164
  • Dominant Pathway: Exclusively loss of phenol (

    
    ) or the phenoxy radical. The pyrrolidine ring (
    
    
    
    70) is highly stable and resists further fragmentation until very high collision energies are applied.
Data Summary: Diagnostic Ions
Fragment Type3-Phenoxyazetidine (

)
3-Phenoxypyrrolidine (

)
Interpretation
Precursor (

)
150 164 Base Peak
Core Heterocycle 56 (

)
70 (

)
Neutral loss of Phenol (94 Da).
Ring Cleavage 122 (

)
Not ObservedLoss of

(Characteristic of Azetidine).
Aromatic Ion 77 (

)
77 (

)
Charge retention on phenyl group.[1]

Part 3: Mechanistic Deep Dive

The fragmentation of 3-phenoxyazetidine is not random; it follows specific pathways governed by charge localization.

Pathway A: Charge-Remote Fragmentation (Ring Opening)

Unlike unstrained rings, the azetidine protonated at the nitrogen can undergo ring opening to form an acyclic iminium ion. This often precedes the loss of the phenoxy group.

Pathway B: Charge-Proximal Cleavage (Ether Loss)

Protonation migrates to the ether oxygen. The


 bond cleaves, expelling neutral phenol. The positive charge remains on the azetidine ring, which stabilizes via resonance (azetidinium ion, 

56).
Visualization: Fragmentation Pathways

The following diagram illustrates the competitive pathways for 3-phenoxyazetidine under Collision Induced Dissociation (CID).

AzetidineFragmentation Precursor [M+H]+ Precursor (m/z 150) TS_RingOpen Ring Opening (Strain Relief) Precursor->TS_RingOpen Retro-Cyclization TS_Ether Ether Protonation Precursor->TS_Ether H+ Migration Frag_122 Acyclic Imine (m/z 122) TS_RingOpen->Frag_122 Loss of C2H4 Neutral_Ethylene Neutral Loss: Ethylene (-28 Da) TS_RingOpen->Neutral_Ethylene Frag_56 Azetidinium Ion (m/z 56) TS_Ether->Frag_56 Cleavage Frag_77 Phenyl Cation (m/z 77) TS_Ether->Frag_77 Charge Retention on Phenyl Neutral_Phenol Neutral Loss: Phenol (-94 Da) TS_Ether->Neutral_Phenol

Caption: Competitive CID fragmentation pathways for protonated 3-phenoxyazetidine (m/z 150).

Part 4: Experimental Protocol

To reliably capture these transitions, specifically distinguishing the labile azetidine ring from isobaric metabolites, the following protocol is recommended.

Workflow: Structural Elucidation of Azetidine Scaffolds

1. Sample Preparation:

  • Dilute compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Why: High organic content aids desolvation; Formic acid ensures

    
     formation.
    

2. Direct Infusion (ESI-MS/MS):

  • Instrument: Q-TOF or Orbitrap (High Resolution required for mass defect analysis).

  • Flow Rate: 5-10 µL/min.

  • Source Temp: 300°C (Keep lower than standard 350°C to prevent thermal degradation of the strained ring in the source).

3. Energy Ramping (The "Breakdown Curve"):

  • Acquire MS/MS spectra at stepped Collision Energies (CE): 10, 20, 30, 40, 50 eV.

  • Objective: Construct a survival yield curve.

    • Azetidines will show >50% parent depletion at lower CE (e.g., 15-20 eV).

    • Pyrrolidines will require higher CE (e.g., 25-35 eV) to achieve similar fragmentation.

4. Data Analysis (Neutral Loss Filtering):

  • Filter for Neutral Loss of 28.0313 (

    
    ) 
    
    
    
    Indicates Azetidine ring opening.
  • Filter for Neutral Loss of 94.0419 (

    
    ) 
    
    
    
    Indicates Phenoxy ether cleavage.
Visualization: Experimental Decision Tree

Workflow Start Unknown Metabolite/Compound MS1 Acquire High-Res MS1 Start->MS1 CheckMass Is Mass Consistent with Phenoxy-Azetidine? MS1->CheckMass MS2_Low Acquire MS2 at Low CE (15 eV) CheckMass->MS2_Low MS2_High Acquire MS2 at High CE (40 eV) MS2_Low->MS2_High Analyze Analyze Fragment Ions MS2_High->Analyze Decision1 Loss of 28 Da (C2H4)? Analyze->Decision1 Decision2 Loss of 94 Da (Phenol)? Decision1->Decision2 No Result_Az Confirmed: Azetidine Scaffold Decision1->Result_Az Yes Decision2->Result_Az Yes (with Ring Open) Result_Pyr Likely: Pyrrolidine/Stable Ring Decision2->Result_Pyr Yes (Only)

Caption: Decision tree for differentiating azetidine scaffolds from stable homologs using MS/MS.

References

  • BenchChem. (2025).[1][2][3] Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Retrieved from [1]

  • BenchChem. (2025).[1][2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from

  • Wiles, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from

  • Couture, A., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines. Journal of Organic Chemistry. Retrieved from

  • Doda, L., et al. (2021).[4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Royal Society of Chemistry. Retrieved from

Sources

FTIR Analysis of Ether Linkages in 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine: A Comparative Modality Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex active pharmaceutical ingredient (API) intermediates requires high-fidelity analytical techniques. The molecule 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine presents a unique spectroscopic challenge: a sterically hindered, di-halogenated phenoxy group linked to a highly strained 4-membered azetidine ring via an ether bridge.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr pellet) for the precise characterization of this aryl-alkyl ether linkage. By understanding the underlying vibrational physics and modality-specific artifacts, researchers can select the optimal self-validating workflow for their structural elucidation needs.

Mechanistic Grounding: Vibrational Dynamics of the Aryl-Alkyl Ether Linkage

From an analytical standpoint, the ether linkage (Ar–O–R) in this molecule is not a standard aliphatic ether. Its infrared absorption profile is heavily influenced by its immediate electronic and steric environment:

  • Asymmetric Stretching (

    
     C–O–C):  Typically observed in the 1240–1270 cm⁻¹ region[1][2]. In this molecule, the electron-withdrawing halogens (bromine and chlorine) exert a strong inductive effect (-I) on the aromatic ring. This competes with the resonance (+M) effect of the ether oxygen, altering the force constant of the Ar–O bond and shifting the asymmetric stretch toward the higher end of the spectrum (~1260 cm⁻¹).
    
  • Symmetric Stretching (

    
     C–O–C):  Generally found in the 1030–1080 cm⁻¹ region[3]. The extreme ring strain of the 4-membered azetidine heterocycle increases the s-character of the exocyclic carbon bonds. This restricts conformational flexibility, resulting in a sharper, highly distinct symmetric stretching band compared to linear alkyl ethers.
    

Modality Comparison: ATR-FTIR vs. Transmission FTIR

Selecting the correct FTIR sampling accessory is critical, as the physical interaction between the infrared beam and the sample dictates the resulting spectral data.

  • Attenuated Total Reflectance (ATR-FTIR): Relies on an evanescent wave penetrating the sample surface. Because the penetration depth (

    
    ) is directly proportional to the wavelength, peaks at lower wavenumbers (longer wavelengths) absorb more energy[4]. Consequently, the symmetric C–O–C stretch (~1050 cm⁻¹) will appear artificially enhanced relative to the asymmetric stretch (~1260 cm⁻¹)[4].
    
  • Transmission FTIR (KBr Pellet): The IR beam passes entirely through the sample matrix. This modality strictly adheres to the Beer-Lambert law across the mid-IR spectrum, providing true relative peak intensities[5]. However, KBr is highly hygroscopic; absorbed atmospheric moisture can create broad O–H stretching artifacts (~3400 cm⁻¹) that obscure the critical secondary amine N–H stretch of the azetidine ring[6].

Quantitative Modality Performance Matrix
ParameterATR-FTIR (Diamond IRE)Transmission (KBr Pellet)
Sample Preparation None (Neat powder)High (Milling & Pressing)
Spectral Linearity Wavelength-dependent distortionHigh (Follows Beer-Lambert)

C-O-C (~1260 cm⁻¹)
Standard intensityStandard intensity

C-O-C (~1050 cm⁻¹)
Artificially enhanced True relative intensity
Azetidine N-H (~3300 cm⁻¹) Sharp, distinctOften broadened by H₂O artifacts
Halogen C-Cl / C-Br Highly enhanced (low wavenumber)Standard intensity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must be treated as a self-validating system. Below are the optimized methodologies for both techniques.

Protocol A: Diamond ATR-FTIR (Optimal for Rapid QC & Surface Analysis)
  • Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution immediately prior to the sample.

    • Causality: Removes atmospheric H₂O and CO₂ contributions that fluctuate with ambient lab conditions, preventing baseline drift.

  • Sample Application: Place ~2 mg of the neat phenoxyazetidine powder directly onto the center of the diamond Internal Reflection Element (IRE).

    • Causality: The evanescent wave decays exponentially, penetrating only 1–2 µm into the sample. Intimate physical contact is mandatory for signal generation[6].

  • Pressure Application: Lower the pressure anvil until the built-in clutch slips, applying standardized pressure.

    • Causality: Ensures a uniform refractive index boundary and maximizes optical contact without crushing the diamond crystal[5].

  • Data Processing: Apply an ATR correction algorithm post-acquisition.

    • Causality: Normalizes the wavelength-dependent penetration depth to approximate a standard transmission spectrum, allowing for accurate library matching[4].

Protocol B: Transmission FTIR (Optimal for Deep Structural & Bulk Analysis)
  • Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for a minimum of 2 hours, storing it in a desiccator.

    • Causality: KBr is highly hygroscopic. Removing moisture prevents broad O–H band artifacts that would otherwise mask the azetidine N–H stretch[6].

  • Milling: Gently triturate 1 mg of the API with 99 mg of dry KBr in an agate mortar until a fine, homogeneous powder is achieved.

    • Causality: Maintaining a 1% w/w concentration prevents peak saturation (off-scale absorbance) and maintains detector linearity within the Beer-Lambert regime[5].

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons for 2 minutes under a vacuum.

    • Causality: The vacuum removes entrapped air, while high pressure cold-welds the KBr into a transparent glassy matrix, minimizing baseline scattering and refractive artifacts[4].

Workflow Visualization

FTIR_Workflow Start Sample: 3-(2-Bromo-4-chloro- 3,5-dimethylphenoxy)azetidine Split Select FTIR Modality Start->Split ATR ATR-FTIR (Diamond IRE) Rapid Surface Analysis Split->ATR Non-destructive Trans Transmission (KBr Pellet) Quantitative Bulk Analysis Split->Trans High Linearity ATR_Step Apply uniform anvil pressure (Maximize crystal contact) ATR->ATR_Step Trans_Step Mill 1% w/w in dry KBr (Press at 10 tons) Trans->Trans_Step Acquisition Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) ATR_Step->Acquisition Trans_Step->Acquisition Analysis Analyze Ether Linkage: Asym C-O-C (~1260 cm⁻¹) Sym C-O-C (~1050 cm⁻¹) Acquisition->Analysis

Fig 1: Comparative FTIR analytical workflow for phenoxyazetidine ether linkage characterization.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". [Link]

  • MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release". [Link]

  • Taylor & Francis. "Inclusion Compounds Formation of Poly(azomethine ether)s and β-Cyclodextrin".[Link]

  • BioResources. "TGA-FTIR analysis of torrefaction of lignocellulosic components (cellulose, xylan, lignin) in isothermal conditions over a wide range of time durations".[Link]

  • ResearchGate. "What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?". [Link]

  • DiVA. "Time-Resolved Chemical Mapping in Light-Emitting Electrochemical Cells". [Link]

Sources

The Azetidine Switch: Strategic Bioisosterism in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Four vs. Five" Dilemma

In modern medicinal chemistry, the transition from a five-membered pyrrolidine to a four-membered azetidine ring—often termed the "Azetidine Switch"—is a high-impact bioisosteric strategy.[1][2][3] While pyrrolidines are ubiquitous and synthetically accessible, azetidines offer a unique constellation of physicochemical properties driven by high ring strain (~25 kcal/mol) and distinct vector geometry.

This guide objectively compares these two heterocycles, analyzing how the ring contraction impacts potency, metabolic stability, and physicochemical parameters (pKa, LogD). We provide experimental evidence from recent high-profile case studies (including DDR1 inhibitors and Baricitinib) to validate when and why to deploy this switch.

Physicochemical Face-Off: Azetidine vs. Pyrrolidine[1][2][3][4]

The decision to substitute a pyrrolidine with an azetidine is rarely about size alone; it is about altering the electronic and steric landscape of the molecule.[2]

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Medicinal Chemistry Impact
Ring Strain High (~25.4 kcal/mol)Low (~5.4 kcal/mol)Azetidines are more susceptible to acid-mediated or metabolic ring opening but offer rigid vector positioning.[1][2][3]
Basicity (pKa) ~11.29 (Secondary amine)*~11.27 (Secondary amine)Nuance:[1][3] While parent pKas are similar, N-aryl azetidines often exhibit significantly lower pKas than N-aryl pyrrolidines due to poor lone-pair delocalization (orthogonality).[1][2][3]
Lipophilicity (LogP) Generally LowerHigherAzetidine substitution typically lowers LogD by 0.4–1.0 units, improving solubility and reducing promiscuous binding.
C-N-C Angle ~90° (Puckered)~109° (Envelope)Azetidine alters substituent exit vectors, often improving selectivity by avoiding steric clashes in tight pockets.[1][3]
Metabolic Liability Ring opening (oxidative or nucleophilic)Hydroxylation / N-dealkylationAzetidines can be "metabolic soft spots" unless substituted with electron-withdrawing groups (e.g., Baricitinib).[1][2][3]

*Note: pKa values refer to the unsubstituted parent heterocycles.[2] Substituents drastically alter these values.

Strategic Case Studies

Case Study A: Potency & Selectivity Optimization (DDR1/2 Inhibitors)

Source: J. Med. Chem. (2026) – Discovery of Compound 37.[2][3][4]

  • The Challenge: A pyrrolidine-based lead series for DDR1/2 inhibition (fibrosis target) showed high potency but suffered from poor kinase selectivity and cardiotoxicity risks.[1][2][3]

  • The Switch: Replacing the central pyrrolidine scaffold with an azetidine.[2]

  • The Result:

    • Potency: Maintained nanomolar potency (IC50 < 20 nM).[2][3]

    • Selectivity: The rigid ~90° angle of the azetidine ring reoriented the hinge-binding motif, reducing off-target binding to homologous kinases.[1][2][3]

    • PK Profile: The azetidine analog (Compound 37) showed superior lung retention and a cleaner safety profile suitable for inhaled administration, validating the scaffold for local delivery.[5]

Case Study B: Metabolic Stability & Solubility (Baricitinib)

Drug: Baricitinib (Olumiant) – JAK1/2 Inhibitor.[3]

  • Structural Role: Baricitinib features an azetidine ring substituted with an ethylsulfonyl group and a cyanomethyl group.[2][6]

  • Why Azetidine?

    • Basicity Modulation: The electron-withdrawing sulfonyl group on the azetidine nitrogen renders the system non-basic, preventing lysosomal trapping and improving passive permeability.[2]

    • Metabolic Hardening: Unlike a pyrrolidine, which might be prone to oxidative metabolism on the ring carbons, the substituted azetidine in Baricitinib is metabolically robust, contributing to its once-daily dosing regimen.[2]

Case Study C: Geometric Precision (Cobimetinib)

Drug: Cobimetinib (Cotellic) – MEK Inhibitor.[3]

  • Structural Role: Contains a highly specific (S)-2-piperidinyl-azetidin-3-ol motif.[1][2][3]

  • Mechanism: The azetidine acts as a rigid linker.[2][7] The 3-hydroxyl group on the azetidine forms critical hydrogen bonds with the phosphate-binding loop of the MEK enzyme.[1][2] A larger pyrrolidine ring would disrupt this precise H-bond distance, reducing potency.[1][2][3]

Decision Logic & Experimental Workflow

Visualization: When to Switch?

The following decision tree outlines the logical triggers for attempting an azetidine-for-pyrrolidine swap.

AzetidineSwitch Start Current Lead: Pyrrolidine Scaffold Issue_Solubility Issue: High LogD / Poor Solubility? Start->Issue_Solubility Issue_Selectivity Issue: Off-Target Kinase Hits? Start->Issue_Selectivity Issue_Metabolism Issue: Rapid CYP Oxidation? Start->Issue_Metabolism Action_Switch STRATEGY: Azetidine Switch Issue_Solubility->Action_Switch Yes (Lowers LogD) Action_Modify STRATEGY: Fluorinate/Substitute Pyrrolidine Issue_Solubility->Action_Modify No Issue_Selectivity->Action_Switch Yes (Alters Vectors) Issue_Metabolism->Action_Switch Yes (Removes CH2 sites) Check_Stability CRITICAL CHECK: Chemical Stability (Acid/Nucleophilic Ring Opening) Action_Switch->Check_Stability

Figure 1: Strategic decision matrix for evaluating the Azetidine Switch in lead optimization.

Experimental Protocols

Protocol A: Synthesis via Ring Contraction (Photochemical)

Applicability: Converting pyridines/pyrrolidines to functionalized azetidines. Note: Direct cyclization is common, but ring contraction offers access to complex chiral azetidines.[3]

  • Reagents: Pyridine derivative, Silylborane (PhMe2SiBpin), Solvent (Benzene-d6 or THF).[2][3]

  • Irradiation: Irradiate mixture with 365 nm LED at 25°C.

  • Mechanism: Formation of a 2-azabicyclo[3.1.0]hex-3-ene intermediate followed by skeletal rearrangement.[1][2][3]

  • Purification: Silica gel chromatography (neutralized with 1% Et3N to prevent ring opening).

Protocol B: Acid-Mediated Stability Assay

Purpose: To verify that the strained azetidine ring does not decompose under physiological or stomach-acid conditions.[1][2][3]

  • Preparation: Dissolve test compound (10 µM) in buffers at pH 1.2 (SGF), pH 7.4 (PBS), and pH 9.0.

  • Incubation: Incubate at 37°C for 0, 1, 4, and 24 hours.

  • Analysis: Quench aliquots with acetonitrile containing internal standard. Analyze via LC-MS/MS.

  • Pass Criteria: >90% parent remaining at 24h.

    • Failure Mode: If ring opening occurs (mass +18 Da for hydrolysis), consider adding electron-withdrawing groups (e.g., -CF3, -SO2R) to the nitrogen to reduce basicity and nucleophilic susceptibility.[1][2][3]

References

  • Carzaniga, L., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.[8] Journal of Medicinal Chemistry.[2][5] [1][3]

  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.[1][2][3]

  • Millet, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2] Chemical Reviews / RSC.[2]

  • PubChem. Baricitinib (CID 44205240) - Compound Summary.[1][2][3][1][3]

  • PubChem. Cobimetinib (CID 16222096) - Compound Summary.[1][2][3][9][1][3]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (At-A-Glance)

Status: Novel Pharmaceutical Intermediate / Research Chemical Primary Hazard Classification (Predicted): WARNING / DANGER Due to the specific lack of historical toxicological data for this exact congener, you must apply the Precautionary Principle . Treat this compound as a Potent Azetidine Derivative .

Hazard DomainPredicted Risk (SAR Analysis)Critical Control
Inhalation High. Azetidine derivatives can be respiratory irritants (H335). Dust/aerosol inhalation must be prevented.[1][2][3][4][5][6][7][8][9]Zero-Exposure: Handle only inside a certified chemical fume hood.
Skin Contact Moderate to High. Halogenated aromatics enhance lipophilicity (skin absorption). Potential for irritation (H315) or sensitization.[2][5]Double Nitrile Gloves. Inspect for micro-tears.
Eye Contact Severe. Amines are basic; phenoxy groups are irritants. Risk of serious eye damage (H319/H318).[3][6][10]Chemical Goggles (ANSI Z87.1). Face shield if handling >1g liquids.
Reactivity Moderate. The azetidine ring is strained. Avoid strong acids (ring opening) and strong oxidizers.[1][9]Store cold (2-8°C) under inert atmosphere (Argon/Nitrogen).

Risk Assessment & Biological Logic

Structural-Activity Relationship (SAR) Analysis

To understand the safety profile without a specific SDS, we analyze the functional groups:

  • Azetidine Ring: A four-membered nitrogen heterocycle. It possesses significant ring strain (~26 kcal/mol), making it more reactive than pyrrolidines or piperidines. It acts as a secondary amine base.

    • Risk:[5][6][7][10][11][12] Potential for alkylation (DNA interaction) and mucous membrane corrosion.

  • Halogenated Phenoxy Core (Bromo/Chloro/Dimethyl): The addition of heavy halogens (Br, Cl) and methyl groups significantly increases the LogP (lipophilicity) .

    • Risk:[4][5][6][7][9][10][11][12] Enhanced ability to penetrate the stratum corneum (skin barrier), carrying the reactive azetidine core into systemic circulation.

Self-Validating Safety Logic
  • The "Double-Barrier" Rule: Because the halogenated core aids skin penetration, a single layer of nitrile is insufficient for prolonged contact. You must use a double-barrier method (Double Gloving).

  • The "Static-Trap" Protocol: Azetidine salts are often fine, electrostatic powders. When weighing, they "jump." You must use an ionizing fan or anti-static gun to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling <10g quantities in a research setting.

Body ZonePPE StandardTechnical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer gloves every 30 mins.Latex is permeable to many halogenated organics. Double nitrile provides a breakthrough time buffer >4 hours.
Eye/Face Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders.Fine powders can bypass safety glasses. Goggles seal the orbital area against dust and basic vapors.
Respiratory Fume Hood (Face velocity: 100 fpm). Respirator (N95/P100) only for spill cleanup.Engineering controls (Hood) are superior to PPE. Do not rely on masks for routine handling.
Body Lab Coat (Poly/Cotton) + Chemical Apron (Tyvek® or PVC) if handling liquids.Cotton absorbs; Tyvek repels. If the compound is in solution (e.g., DMSO), an apron is mandatory to prevent soaked clothing.

Operational Handling Protocols

A. Receiving & Storage[1][2][4][6][8][9]
  • Inspection: Upon receipt, inspect the septum/cap for crystallization (sign of leakage).

  • Storage: Store at 2-8°C (Refrigerator).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can hydrolyze the azetidine ring or protonate the amine, altering stoichiometry.

B. The "Static-Free" Weighing Protocol

Objective: Weigh 50mg for a reaction without contaminating the balance or user.

  • Setup: Place a micro-balance inside the fume hood.

  • Ionization: Position a static eliminator (ionizing bar) 10cm from the balance draft shield.

  • Tare: Use a glass weighing boat (plastics generate static).

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is a free base (potential metal coordination).

  • Closure: Wipe the threads of the stock vial with a Kimwipe dampened in ethyl acetate before recapping to prevent grinding the cap against crystals (friction heat).

C. Solubilization (Reaction Setup)
  • Solvent Choice: Soluble in DMSO, Methanol, DCM.

  • Exotherm Check: When adding acid (e.g., HCl in Dioxane) to the free base, expect a sharp exotherm. Cool the receiving flask to 0°C before acidification.

Decision Logic & Workflows

DOT Diagram 1: PPE & Handling Decision Tree

Caption: Logic flow for selecting PPE based on the physical state of the azetidine derivative.

PPE_Decision_Logic Start Start: Assess Material State State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Oil / Solution State_Check->Liquid Static_Risk Risk: Electrostatic Aerosol Solid->Static_Risk Splash_Risk Risk: Skin Absorption (DMSO?) Liquid->Splash_Risk Control_Solid Control: Static Eliminator + Draft Shield Static_Risk->Control_Solid PPE_Solid PPE: Goggles + N95 (if outside hood) Control_Solid->PPE_Solid Action Proceed with Experiment (Inside Fume Hood) PPE_Solid->Action Control_Liquid Control: Double Nitrile + Tyvek Sleeves Splash_Risk->Control_Liquid PPE_Liquid PPE: Face Shield + Apron Control_Liquid->PPE_Liquid PPE_Liquid->Action

DOT Diagram 2: Emergency Spill Response

Caption: Step-by-step workflow for managing a spill of halogenated azetidine outside the fume hood.

Spill_Response Spill Spill Detected (>100 mg) Evacuate 1. Evacuate Area (Alert Lab Manager) Spill->Evacuate PPE_Up 2. Don PPE: Resp (P100) + Double Gloves Evacuate->PPE_Up Contain 3. Containment: Surround with Absorbent Pads PPE_Up->Contain Neutralize 4. Neutralize: Apply 10% Citric Acid (if base) Contain->Neutralize Collect 5. Collect: Scoop into Haz Waste (Halogenated) Neutralize->Collect Clean 6. Decontaminate: Wash surface with Soap/Water Collect->Clean

[4][5][10]

Disposal & Waste Management

Waste Stream Classification:

  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: The presence of Bromine (Br) and Chlorine (Cl) atoms prohibits disposal in non-halogenated solvent cans due to the risk of forming toxic combustion byproducts (dioxins/furans) during incineration.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in yellow hazardous waste bags labeled "Toxic Solid - Halogenated."

  • Aqueous Waste: If an aqueous extraction is performed, the aqueous layer must be checked for pH. If basic (amine presence), adjust to pH 7 before disposal into Aqueous Waste, or treat as Aqueous Toxic if significant organic content remains.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Azetidine Derivatives. PubChem.[13] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Azetidine.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
Reactant of Route 2
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.